Octamethyl-1,7-tetrasiloxanediol
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H26O5Si4/c1-14(2,9)11-16(5,6)13-17(7,8)12-15(3,4)10/h9-10H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERNMKKMBJGSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H26O5Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062834 | |
| Record name | 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3081-07-0 | |
| Record name | 1,1,3,3,5,5,7,7-Octamethyl-1,7-tetrasiloxanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3081-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003081070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-. The information is tailored for researchers, scientists, and drug development professionals, with a focus on structured data, detailed protocols, and clear visualizations.
Core Chemical Properties
1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-, with the CAS number 3081-07-0, is an organosilanol and an organosiloxane.[1][2] It is the 1,7-dihydroxy derivative of octamethyltetrasiloxane.[1][2]
The key physical and chemical properties of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C8H26O5Si4 | [1][3][4] |
| Molecular Weight | 314.63 g/mol | [1][4] |
| CAS Number | 3081-07-0 | [1][5] |
| IUPAC Name | hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | [1] |
| Synonyms | Octamethyl-1,7-tetrasiloxanediol, 1,7-Dihydroxyoctamethyltetrasiloxane | [3] |
| Melting Point | -5 °C | [6] |
| Boiling Point | 267.2 ± 23.0 °C (Predicted) | [6] |
| Density | 0.9881 - 0.99 g/cm³ | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [6] |
| InChI | InChI=1S/C8H26O5Si4/c1-14(2,9)11-16(5,6)13-17(7,8)12-15(3,4)10/h9-10H,1-8H3 | [1] |
| InChIKey | VERNMKKMBJGSQB-UHFFFAOYSA-N | [1] |
| SMILES | C--INVALID-LINK--(O)O--INVALID-LINK--(C)O--INVALID-LINK--(C)O--INVALID-LINK--(C)O | [1][4] |
Applications in Research and Drug Development
1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol serves several key functions in scientific research and pharmaceutical development.
-
Reference Standard: It is a well-characterized chemical compound used as a reference standard for the Active Pharmaceutical Ingredient (API) Simethicone.[5] Its use is compliant with regulatory guidelines for analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development.[5] It also serves as a reference for traceability against pharmacopeial standards like USP or EP.[5]
-
Material Science: This compound can be utilized in the preparation of specialized silicone coatings. For instance, it has been used to prepare silicone-coated Celgard-2400, which has applications in studying the adhesion of canine platelets and leucocytes.[2]
-
Chemical Intermediate: As a siloxane with reactive hydroxyl end-groups, it can act as a monomer or intermediate in the synthesis of more complex silicone polymers.
Experimental Protocols
While specific, detailed experimental protocols are often proprietary or published in subscription-based journals, the following sections outline the general methodologies for key applications of this compound.
When used as a reference standard for Simethicone analysis, a typical workflow involves High-Performance Liquid Chromatography (HPLC).
Objective: To accurately quantify Simethicone in a drug product by using 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol as a standard.
Methodology:
-
Standard Preparation: A stock solution of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is prepared by accurately weighing a known amount of the compound and dissolving it in a suitable solvent (e.g., a mixture of isooctane and dehydrated alcohol). A series of calibration standards are then prepared by serial dilution.
-
Sample Preparation: The drug product containing Simethicone is extracted with the same solvent system used for the standard to isolate the active ingredient.
-
Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV or Refractive Index (RI) detector.
-
Column: A suitable column for separating siloxanes, often a C18 or a specialized polymer-based column.
-
Mobile Phase: A gradient or isocratic mobile phase, typically involving solvents like acetonitrile, methanol, or isopropanol.
-
Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).
-
Injection Volume: A fixed volume of both the standard and sample solutions is injected.
-
-
Data Analysis: A calibration curve is generated by plotting the peak area of the standard against its concentration. The concentration of Simethicone in the sample is then determined by comparing its peak area to the calibration curve.
Caption: Workflow for using the compound as an HPLC reference standard.
Reactivity and Logical Relationships
1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is characterized by the presence of silanol (Si-OH) groups at the ends of a linear siloxane chain. This structure dictates its chemical reactivity.
-
Condensation Reactions: The terminal hydroxyl groups are reactive and can undergo condensation reactions with other silanols or with themselves to form longer polysiloxane chains, releasing water as a byproduct. This is a fundamental reaction in silicone polymer chemistry.
-
Derivatization: The hydroxyl groups can be derivatized, for example, by reaction with a chlorosilane, to introduce different functional groups at the ends of the siloxane chain. An example is the reaction to form 1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane, which has applications in sealants and coatings.[7]
Caption: Chemical relationships of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol.
Safety and Handling
While the toxicological properties have not been fully investigated, standard laboratory safety practices should be followed.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9] In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[8]
-
Handling: Handle in a well-ventilated area or under an inert atmosphere, as the material can be air-sensitive.[8] Keep away from open flames, hot surfaces, and sources of ignition.[8]
-
Storage: Store in a refrigerator under an inert atmosphere.[6] Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]
Hazardous polymerization does not occur, and there are no hazardous reactions under normal processing.[8]
References
- 1. 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | C8H26O5Si4 | CID 76504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | 3081-07-0 [chemicalbook.com]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound | 3081-07-0 | DAA08107 [biosynth.com]
- 5. 1,1,3,3,5,5,7,7-Octamethyl-1,7-Tetrasiloxanediol - CAS - 3081-07-0 | Axios Research [axios-research.com]
- 6. 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- CAS#: 3081-07-0 [m.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. fishersci.com [fishersci.com]
- 9. gelest.com [gelest.com]
Technical Guide: 1,1,3,3,5,5,7,7-Octamethyl-1,7-tetrasiloxanediol (CAS 3081-07-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol (CAS 3081-07-0), a short-chain linear siloxanediol. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
1,1,3,3,5,5,7,7-Octamethyl-1,7-tetrasiloxanediol is an organosilicon compound characterized by a backbone of four silicon atoms linked by oxygen atoms, with methyl groups attached to each silicon atom and terminal hydroxyl groups.[1][2]
Table 1: Physicochemical Properties of CAS 3081-07-0
| Property | Value | Reference(s) |
| IUPAC Name | hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | [2] |
| Synonyms | Octamethyl-1,7-tetrasiloxanediol, Simethicone Impurity 4 | [1] |
| CAS Number | 3081-07-0 | [1] |
| Molecular Formula | C8H26O5Si4 | [2] |
| Molecular Weight | 314.63 g/mol | [2] |
| Melting Point | -5 °C | [3] |
| Boiling Point | 267.2 ± 23.0 °C (Predicted) | [3] |
| Density | 0.9881 g/cm³ | [3] |
| Flash Point | 115.4 °C | [4] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [3] |
Table 2: Computed Properties of CAS 3081-07-0
| Property | Value | Reference(s) |
| Exact Mass | 314.08573006 Da | [2] |
| LogP | 1.82800 | [4] |
Synthesis and Manufacturing
The primary route for synthesizing 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol and other α,ω-dihydroxypolydimethylsiloxanes is through the hydrolysis of cyclic siloxanes, most commonly octamethylcyclotetrasiloxane (D4).[5] This process can be catalyzed by acids or bases.
The general reaction involves the ring-opening of D4 by water, leading to the formation of the linear diol. The reaction conditions can be controlled to favor the formation of shorter-chain oligomers like the tetrasiloxanediol.[5] Subsequent condensation reactions can lead to the formation of higher molecular weight polydimethylsiloxanes.
Experimental Protocol: General Hydrolysis of Octamethylcyclotetrasiloxane (D4)
-
Reaction Setup: A reaction vessel equipped with a stirrer, condenser, and temperature control is charged with octamethylcyclotetrasiloxane (D4).
-
Catalyst Addition: An acidic or basic catalyst (e.g., a strong acid or a metal hydroxide) is added to the reactor. The choice and concentration of the catalyst will influence the reaction rate and the molecular weight distribution of the products.
-
Water Addition: A controlled amount of water is introduced into the system. The molar ratio of water to D4 is a critical parameter for controlling the chain length of the resulting siloxanediols.
-
Reaction Conditions: The mixture is heated and stirred at a specific temperature for a defined period to allow for the ring-opening and hydrolysis reactions to proceed. The progress of the reaction can be monitored by measuring the viscosity of the mixture.
-
Neutralization: Once the desired viscosity or molecular weight is achieved, a neutralizing agent is added to quench the catalyst and stop the reaction.
-
Purification: The product mixture is then purified, typically by vacuum distillation, to remove any unreacted starting materials, cyclic siloxanes, and lower molecular weight oligomers, thereby isolating the desired 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol.
Analytical Data and Characterization
Detailed spectral data (NMR, IR, Mass Spectrometry) for 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol are not widely available in public databases. For comparison and characterization purposes, data for the closely related cyclic precursor, octamethylcyclotetrasiloxane (D4), are often referenced.[8][9][10]
Characterization of this compound would typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show a characteristic singlet for the methyl protons on the silicon atoms. The protons of the terminal hydroxyl groups would also be observable, with their chemical shift being dependent on the solvent and concentration.
-
¹³C NMR would show a single resonance for the methyl carbons.
-
²⁹Si NMR would provide information about the different silicon environments.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be expected to show characteristic absorptions for Si-O-Si stretching, Si-CH₃ bending, and a broad band corresponding to the O-H stretching of the terminal hydroxyl groups.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the siloxane backbone.
Uses and Applications
Intermediate in Silicone Polymer Synthesis
The primary application of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is as a monomer or intermediate in the synthesis of higher molecular weight silicone polymers.[11][12] The terminal hydroxyl groups are reactive sites that can undergo condensation reactions to extend the polysiloxane chain, forming a wide range of silicone fluids, elastomers, and resins with tailored properties.[13]
Simethicone Impurity
This compound is recognized as "Simethicone Impurity 4" in the context of the pharmaceutical antifoaming agent, simethicone.[14] Simethicone itself is a mixture of polydimethylsiloxane and silicon dioxide. The presence of low molecular weight siloxanes like 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is a result of the manufacturing process and is monitored as a quality control parameter.
Biological Activity and Toxicology
There is a significant lack of publicly available data on the specific biological activity and toxicology of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol. Due to this absence of data, a signaling pathway diagram cannot be provided.
Table 3: Toxicological Data for CAS 3081-07-0
| Toxicological Endpoint | Result | Reference(s) |
| Acute Oral Toxicity (LD50) | No data available | [15] |
| Acute Dermal Toxicity | No data available | [15] |
| Acute Inhalation Toxicity | No data available | [15] |
| Skin Corrosion/Irritation | No data available | [15] |
| Serious Eye Damage/Irritation | No data available | [15] |
| Respiratory or Skin Sensitization | No data available | [15] |
| Germ Cell Mutagenicity | No data available | [15] |
| Carcinogenicity | No data available | [15] |
| Reproductive Toxicity | No data available | [15] |
General Toxicology of Short-Chain Siloxanes
While specific data for the title compound is unavailable, general toxicological information on related short-chain siloxanes can provide some context. The toxicology of siloxanes is highly dependent on their specific structure, molecular weight, and physical form (linear vs. cyclic).[16]
Short-chain cyclic siloxanes, such as octamethylcyclotetrasiloxane (D4), have been more extensively studied than their linear diol counterparts. Some studies on D4 have indicated potential effects on the reproductive system and liver in animal models, though the relevance to human health is still under investigation.[17][18]
Simethicone, the drug in which this compound is found as an impurity, is considered biologically inert and is not absorbed from the gastrointestinal tract.[19]
Potential Applications in Drug Development
While primarily known as a chemical intermediate and an impurity, the unique properties of functionalized siloxanes are of interest in pharmaceutical sciences.
-
Excipients: The broader class of silicones is used in various pharmaceutical formulations as excipients, such as lubricants, emulsifiers, and stabilizers.[11][13]
-
Drug Delivery: Polysiloxanes have been investigated for use in controlled-release drug delivery systems due to their biocompatibility and permeability.[20] Functionalized siloxanes can be used to modify the surface of drug carriers or to form the matrix of a delivery system.
-
Topical Formulations: Silicones are common ingredients in topical formulations, providing a protective barrier and desirable sensory characteristics.[12]
The utility of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol itself in these applications would require further research into its specific properties and biological compatibility.
Conclusion
1,1,3,3,5,5,7,7-Octamethyl-1,7-tetrasiloxanediol (CAS 3081-07-0) is a well-defined chemical entity with established applications as a monomer in the synthesis of silicone polymers and is a known impurity in the pharmaceutical agent simethicone. Its synthesis is based on the controlled hydrolysis of cyclic siloxanes. A significant gap exists in the public domain regarding its specific biological activity and toxicological profile. For drug development professionals, this compound is currently of interest primarily from a quality control and impurity monitoring perspective. Further research would be necessary to explore any potential for this specific siloxanediol as a functional excipient or in drug delivery applications.
References
- 1. 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | 3081-07-0 [chemicalbook.com]
- 2. 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | C8H26O5Si4 | CID 76504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- CAS#: 3081-07-0 [m.chemicalbook.com]
- 4. CAS#:3081-07-0 | 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | Chemsrc [chemsrc.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. CN103289095B - A synthesis method of high viscosity alpha, omega-dihydroxy polydimethylsiloxane - Google Patents [patents.google.com]
- 7. CN112831049A - Preparation method of alpha, omega-dihydroxy polydimethylsiloxane - Google Patents [patents.google.com]
- 8. Octamethylcyclotetrasiloxane(556-67-2) 1H NMR spectrum [chemicalbook.com]
- 9. Cyclotetrasiloxane, octamethyl- [webbook.nist.gov]
- 10. Octamethylcyclotetrasiloxane(556-67-2) 13C NMR spectrum [chemicalbook.com]
- 11. Chemical Synthesis - Siwin [siwinsilicone.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. cleanchemlab.com [cleanchemlab.com]
- 16. researchgate.net [researchgate.net]
- 17. scholarworks.iu.edu [scholarworks.iu.edu]
- 18. tandfonline.com [tandfonline.com]
- 19. Simethicone | C6H18O4Si3 | CID 6433516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
The Cornerstone of Siloxane Chemistry: A Technical Guide to 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-, a fundamental building block in the world of siloxane chemistry. This versatile organosilicon compound, also commonly known as octamethyltetrasiloxane-1,7-diol, is a key intermediate in the synthesis of a vast array of silicone polymers, which are integral to numerous applications in research, medicine, and industry. Its unique structure, featuring reactive hydroxyl (-OH) groups at both ends of a flexible siloxane backbone, allows for controlled polymerization and the tailoring of material properties to meet specific demands.
Core Properties and Identification
1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- is a clear, colorless liquid with the chemical formula C8H26O5Si4 and a molecular weight of approximately 314.63 g/mol .[1] Its structure consists of a linear chain of four silicon atoms alternating with oxygen atoms, with methyl groups attached to each silicon atom and terminal hydroxyl groups.
| Property | Value |
| IUPAC Name | hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane |
| CAS Number | 3081-07-0 |
| Molecular Formula | C8H26O5Si4 |
| Molecular Weight | 314.63 g/mol [1] |
| Appearance | Colorless liquid |
Synthesis of the Monomer: Hydrolysis of Dichlorodimethylsilane
The primary industrial route to 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- and other silanol-terminated oligosiloxanes is the controlled hydrolysis of dichlorodimethylsilane ((CH3)2SiCl2). This reaction is highly versatile and can be tailored to produce a mixture of linear and cyclic siloxanes. The formation of the desired linear diol is favored by controlling the reaction conditions, such as the stoichiometry of water, temperature, and the use of solvents.
Experimental Protocol: Hydrolysis of Dichlorodimethylsilane
This protocol describes a general laboratory-scale synthesis of a mixture of silanol-terminated oligosiloxanes, from which 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- can be isolated.
Materials:
-
Dichlorodimethylsilane ((CH3)2SiCl2)
-
Deionized water
-
A suitable organic solvent (e.g., diethyl ether or toluene)
-
A weak base for neutralization (e.g., sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
A solution of dichlorodimethylsilane in an organic solvent is prepared in a reaction vessel equipped with a stirrer, a dropping funnel, and a condenser. The vessel should be cooled in an ice bath.
-
Deionized water is added dropwise to the stirred solution of dichlorodimethylsilane. The reaction is exothermic and produces hydrochloric acid (HCl) as a byproduct. The rate of addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, the mixture is stirred for an additional period to ensure complete hydrolysis.
-
The organic layer is separated and washed with a dilute solution of sodium bicarbonate to neutralize the HCl, followed by washing with deionized water until the washings are neutral.
-
The organic layer is then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield a mixture of linear and cyclic polydimethylsiloxanes.
-
Fractional distillation under vacuum can be employed to separate the different oligosiloxanes, including the target 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-.
The Central Role in Polycondensation Reactions
The true significance of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- lies in its bifunctional nature, which makes it an ideal monomer for polycondensation reactions. The terminal hydroxyl groups can react with each other or with other reactive silane or siloxane species to form longer polysiloxane chains, releasing water as a byproduct. This process is the foundation for the production of a wide range of silicone polymers, including fluids, elastomers, and resins.
Catalysis of Polycondensation
The polycondensation of siloxanediols can be catalyzed by both acids and bases. The choice of catalyst significantly influences the reaction rate, the molecular weight of the resulting polymer, and the formation of cyclic byproducts.
-
Acid Catalysis: Protonic acids (e.g., sulfuric acid, triflic acid) and Lewis acids can be used. The mechanism involves the protonation of a silanol group, making it more susceptible to nucleophilic attack by another silanol group.
-
Base Catalysis: Bases such as potassium hydroxide (KOH) and tetramethylammonium hydroxide (TMAH) are effective catalysts. The mechanism proceeds through the formation of a highly reactive silanolate anion.
The presence of these catalysts can also promote "back-biting" reactions, where a terminal reactive group of a growing polymer chain attacks a siloxane bond within the same chain, leading to the formation of cyclic siloxanes like octamethylcyclotetrasiloxane (D4). Minimizing these side reactions is a key challenge in producing high molecular weight linear polysiloxanes.
Experimental Protocol: Bulk Polycondensation of α,ω-Dihydroxy-polydimethylsiloxane
This protocol provides a general procedure for the bulk polycondensation of a low molecular weight silanol-terminated polydimethylsiloxane, which can be adapted for 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-.
Materials:
-
α,ω-Dihydroxy-polydimethylsiloxane (e.g., 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-)
-
Condensation catalyst (e.g., a catalytic amount of a strong acid or base)
Procedure:
-
The silanol-terminated polydimethylsiloxane is placed in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.
-
The system is purged with nitrogen to remove air and moisture.
-
The catalyst is added to the siloxane under stirring.
-
The temperature is gradually increased while applying a vacuum. This facilitates the removal of the water byproduct, driving the equilibrium towards the formation of higher molecular weight polymer.
-
The progress of the reaction can be monitored by measuring the viscosity of the reaction mixture, which increases with the molecular weight of the polymer.
-
Once the desired viscosity (and thus molecular weight) is achieved, the reaction is stopped by cooling and neutralizing the catalyst. For example, if an acid catalyst was used, a weak base can be added.
-
The final polymer may be further purified to remove any residual catalyst and low molecular weight cyclic species.
Characterization of the Resulting Polymers
The properties of the polydimethylsiloxane (PDMS) synthesized from 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- are highly dependent on the molecular weight and the presence of any branching or cross-linking. Key characterization techniques include:
-
Gel Permeation Chromatography (GPC): Used to determine the molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[2][3][4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are used to confirm the chemical structure of the polymer and to quantify the end-groups.
-
Rheometry: Measures the viscoelastic properties of the polymer, such as viscosity and modulus, which are crucial for many applications.
References
An In-depth Technical Guide to the Safety of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol
This technical guide provides a comprehensive overview of the available safety data for 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol (CAS No. 3081-07-0). Due to the limited publicly available toxicological data for this specific substance, this guide also includes information on the closely related analogue, 1,1,3,3,5,5,7,7-octamethyltetrasiloxane (CAS No. 1000-05-1), to provide a more complete understanding of the potential hazards. This information is intended for researchers, scientists, and professionals involved in drug development and handling of this chemical.
Physicochemical Properties
A summary of the key physicochemical properties for both 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol and its analogue, 1,1,3,3,5,5,7,7-octamethyltetrasiloxane, are presented in Table 1. Understanding these properties is crucial for the safe handling, storage, and use of these substances.
Table 1: Physicochemical Properties
| Property | 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol | 1,1,3,3,5,5,7,7-octamethyltetrasiloxane (Analogue) |
| CAS Number | 3081-07-0 | 1000-05-1 |
| Molecular Formula | C8H26O5Si4 | C8H24O3Si4 |
| Molecular Weight | 314.63 g/mol [1][2] | 282.63 g/mol |
| Appearance | - | Colorless liquid |
| Boiling Point | 267.2 °C at 760 mmHg[3] | 169 °C |
| Melting Point | -5 °C[4] | - |
| Density | 0.9881 g/cm³[4] | 0.863 g/cm³ |
| Solubility | Slightly soluble in Chloroform and Methanol[4] | - |
Toxicological Information
2.1. GHS Hazard Classification (for Analogue: 1,1,3,3,5,5,7,7-octamethyltetrasiloxane)
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized approach to hazard communication. The GHS classification for 1,1,3,3,5,5,7,7-octamethyltetrasiloxane is summarized in Table 2.
Table 2: GHS Hazard Classification for 1,1,3,3,5,5,7,7-octamethyltetrasiloxane
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[5] |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor[6] |
2.2. Summary of Toxicological Studies (for Analogue: 1,1,3,3,5,5,7,7-octamethyltetrasiloxane)
Limited toxicological data from animal studies are available for the analogue. A summary is provided in Table 3.
Table 3: Toxicological Data for 1,1,3,3,5,5,7,7-octamethyltetrasiloxane
| Test | Species | Route | Results |
| 4-week intermittent inhalation study | Rat | Inhalation | Caused other liver changes and changes in liver weight[5][7] |
| Reproductive Toxicity | - | - | Suspected of damaging fertility or the unborn child[8] |
Experimental Protocols for Safety Assessment
Standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemical substances.[9] The following sections describe the principles of key toxicological tests relevant to the potential hazards of siloxanes.
3.1. Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is used to determine the acute oral toxicity of a substance.[1] The principle involves a stepwise procedure where a small number of animals are administered the substance at a defined dose.[1] The presence or absence of mortality determines the next dose level.[1]
-
Test Animals: Typically, rats or mice of a single sex are used.[1]
-
Procedure: The test substance is administered by gavage in a single dose. Animals are fasted before dosing.[1]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[10]
-
Endpoint: The test allows for the classification of the substance into a GHS acute toxicity category.
3.2. Skin Irritation - OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)
This in vitro method assesses the potential of a substance to cause skin irritation.[2][11] It utilizes a reconstructed human epidermis model that mimics the properties of human skin.[12]
-
Test System: A commercially available reconstructed human epidermis model.
-
Procedure: The test substance is applied topically to the tissue surface for a defined period, followed by a post-incubation period.[13]
-
Endpoint: Cell viability is measured, typically using the MTT assay. A reduction in viability below a certain threshold indicates an irritant potential.[13]
3.3. Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)
This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[14] It is recommended to perform a weight-of-the-evidence analysis of existing data before conducting this test to minimize animal use.[9]
-
Test Animals: The albino rabbit is the preferred species.[9]
-
Procedure: A single dose of the substance is applied to one eye of the animal, with the other eye serving as a control. The eyes are examined at specific intervals.[14]
-
Observations: Lesions of the conjunctiva, cornea, and iris are scored to determine the degree of irritation.[14]
Visualizations
4.1. GHS Hazard Communication Workflow
The following diagram illustrates the logical flow of hazard communication based on the GHS classification for 1,1,3,3,5,5,7,7-octamethyltetrasiloxane.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane | C8H24O3Si4 | CID 6328651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gelest.com [gelest.com]
- 7. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 11. mbresearch.com [mbresearch.com]
- 12. oecd.org [oecd.org]
- 13. x-cellr8.com [x-cellr8.com]
- 14. nucro-technics.com [nucro-technics.com]
Solubility Profile of Octamethyl-1,7-tetrasiloxanediol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of octamethyl-1,7-tetrasiloxanediol, a key intermediate in the synthesis of various silicone-based materials. Understanding its solubility is critical for its application in polymer chemistry, materials science, and drug formulation. This document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for assessing its solubility.
Core Data Presentation: Solubility of this compound
| Organic Solvent | Solvent Type | Qualitative Solubility | Citation |
| Chloroform | Chlorinated | Slightly Soluble | [1] |
| Methanol | Polar Protic | Slightly Soluble | [1] |
Note: "Slightly soluble" indicates that the solute has a low but measurable solubility. For precise applications, it is imperative to determine the quantitative solubility through experimental analysis.
Experimental Protocol: Determination of this compound Solubility
The following protocol outlines a general method for the quantitative determination of the solubility of this compound in an organic solvent of interest. This method is based on the principle of preparing a saturated solution and then quantifying the dissolved solute.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (FID)
-
Volumetric flasks and pipettes
-
Internal standard (a non-volatile compound soluble in the chosen solvent but not interfering with the analyte peak)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any suspended particles.
-
Accurately dilute the filtered solution with the same organic solvent to a concentration within the calibration range of the analytical method.
-
Add a known concentration of the internal standard to the diluted sample.
-
-
Quantitative Analysis (GC-MS/FID):
-
Prepare a series of calibration standards of this compound in the chosen solvent, each containing the same concentration of the internal standard as the samples.
-
Analyze the calibration standards and the prepared samples using a validated GC-MS or GC-FID method.
-
The GC parameters (e.g., column type, temperature program, injection volume) should be optimized for the separation and detection of this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
Thermal Stability of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-: A Technical Guide
Disclaimer: Publicly available, specific quantitative thermal analysis data such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is limited. This guide synthesizes information on the thermal behavior of analogous short-chain α,ω-siloxanediols and linear siloxanes to provide a comprehensive overview of the expected thermal stability, degradation pathways, and analytical methodologies. The presented quantitative data should be considered illustrative and may not precisely reflect the properties of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol.
Introduction
1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-, a member of the siloxanediol family, is a valuable intermediate in the synthesis of various silicone-based materials. Its thermal stability is a critical parameter that dictates its processing conditions, storage, and performance in high-temperature applications. This technical guide provides an in-depth analysis of the thermal behavior of this compound, drawing upon data from structurally similar siloxanes.
Physicochemical Properties
A summary of the key physicochemical properties of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is presented in Table 1.
| Property | Value |
| CAS Number | 3081-07-0 |
| Molecular Formula | C8H26O5Si4 |
| Molecular Weight | 314.63 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 267.2 ± 23.0 °C (Predicted) |
| Melting Point | -5 °C |
| Density | 0.9881 g/cm³ |
Thermal Stability Analysis
The thermal stability of siloxanes is generally high due to the strength of the siloxane (Si-O) bond. However, the presence of terminal hydroxyl (silanol) groups in α,ω-siloxanediols can influence their degradation pathways. Thermal degradation of these compounds typically proceeds through two primary mechanisms: depolymerization (unzipping) and random chain scission.
Thermogravimetric Analysis (TGA)
While specific TGA data for 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is not available, Table 2 provides a representative summary of expected TGA parameters based on the analysis of similar short-chain siloxanes.
| Parameter | Inert Atmosphere (N₂) | Oxidative Atmosphere (Air) |
| Onset Decomposition Temperature (T₅%) | ~250 - 350 °C | ~200 - 300 °C |
| Temperature of Maximum Decomposition Rate (Tₘₐₓ) | ~350 - 450 °C | ~300 - 400 °C |
| Residue at 600 °C | < 5% | Variable (due to oxidation) |
Differential Scanning Calorimetry (DSC)
DSC analysis can reveal phase transitions such as melting and crystallization. For 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol, the expected thermal events are summarized in Table 3.
| Thermal Event | Temperature Range |
| Glass Transition (Tg) | Not typically observed |
| Crystallization (Tc) | Below -5 °C |
| Melting (Tm) | ~ -5 °C |
Decomposition Pathways
The thermal degradation of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is expected to involve the following pathways:
-
Condensation: At lower temperatures, intermolecular condensation of the terminal silanol groups can occur, leading to the formation of longer polysiloxane chains and the elimination of water.
-
Depolymerization: At higher temperatures, intramolecular "back-biting" reactions can lead to the formation of cyclic siloxanes, which are volatile and contribute to mass loss.
-
Chain Scission: Random cleavage of the Si-O backbone can also occur, particularly at elevated temperatures.
The following diagram illustrates a simplified potential degradation pathway.
Caption: Simplified degradation pathways of a short-chain siloxanediol.
Experimental Protocols
Thermogravimetric Analysis (TGA) Protocol
This protocol outlines a general procedure for analyzing the thermal stability of siloxanediols using TGA.
Caption: General workflow for Thermogravimetric Analysis (TGA).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
This protocol describes a method for identifying the thermal decomposition products of siloxanediols.
Caption: General workflow for Pyrolysis-GC-MS analysis.
Conclusion
1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-, is expected to exhibit good thermal stability, characteristic of short-chain siloxanes. Its degradation is likely to be initiated by the condensation of terminal silanol groups at moderate temperatures, followed by depolymerization and chain scission at higher temperatures. The precise decomposition profile and products can be elucidated using advanced analytical techniques such as TGA and Py-GC-MS. The information presented in this guide provides a foundational understanding for researchers and professionals working with this and related siloxanediol compounds in applications where thermal stability is a critical factor. Further experimental investigation is recommended to establish the specific thermal properties of this compound.
Methodological & Application
Application Notes and Protocols for the Condensation Polymerization of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polysiloxanes, commonly known as silicones, are a versatile class of polymers with a wide range of applications in the biomedical and pharmaceutical fields due to their biocompatibility, chemical inertness, and tunable physical properties. The condensation polymerization of α,ω-siloxanediols, such as 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol, is a fundamental method for the synthesis of polydimethylsiloxane (PDMS) diols. These low molecular weight polymers can serve as building blocks for more complex structures, such as block copolymers and networks, or be utilized directly in formulations for drug delivery, medical devices, and as excipients in topical preparations.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of polysiloxanes derived from the condensation polymerization of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol.
Applications in Drug Development
Polysiloxanes synthesized from 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol are of significant interest in drug development for several reasons:
-
Controlled Drug Release: The hydrophobic nature of the polysiloxane backbone can be utilized to encapsulate and control the release of hydrophobic drugs. The release kinetics can be tuned by altering the polymer's molecular weight and crosslink density.
-
Biocompatibility: Polydimethylsiloxanes are well-known for their excellent biocompatibility, making them suitable for in vivo applications with minimal inflammatory response.
-
Topical and Transdermal Delivery: Low molecular weight silicone fluids are used in topical sprays and formulations to deliver active pharmaceutical ingredients (APIs). Their volatility can help to increase the concentration of the drug on the skin.
-
Excipients: Due to their inertness and compatibility with many APIs, they are used as excipients in various pharmaceutical formulations.
-
Medical Devices: These polymers can be used in the fabrication of medical devices such as catheters and implants, where their flexibility and biostability are advantageous.
Experimental Protocols
The following protocols describe the acid- and base-catalyzed condensation polymerization of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol.
Protocol 1: Acid-Catalyzed Condensation Polymerization
This protocol is a representative procedure for the acid-catalyzed polycondensation of short-chain siloxanediols.
Materials:
-
1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol
-
Toluene, anhydrous
-
Acid catalyst (e.g., p-toluenesulfonic acid, trifluoromethanesulfonic acid, or an acidic cation-exchanger like Vionit CS-34C)
-
Sodium bicarbonate solution, saturated
-
Anhydrous sodium sulfate
-
Methanol
Equipment:
-
Three-necked round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Magnetic stirrer and hot plate
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap topped with a condenser, and a nitrogen inlet. The system is purged with dry nitrogen.
-
Charging Reactants: The flask is charged with 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol and anhydrous toluene (approximately 50% w/v solution).
-
Catalyst Addition: The acid catalyst is added to the reaction mixture. For p-toluenesulfonic acid, a concentration of 0.1-0.5 wt% relative to the monomer is typical. For a cation-exchanger, 2.5% by weight is a common starting point.
-
Polycondensation: The reaction mixture is heated to reflux (approximately 110-120 °C) with vigorous stirring. The water produced during the condensation reaction is collected in the Dean-Stark trap.
-
Monitoring the Reaction: The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap or by periodically taking samples for viscosity measurements or spectroscopic analysis (e.g., FT-IR to observe the disappearance of the Si-OH peak).
-
Quenching the Reaction: Once the desired degree of polymerization is achieved (indicated by the cessation of water formation or target viscosity), the reaction is cooled to room temperature. If a soluble acid catalyst was used, it is neutralized by washing the solution with a saturated sodium bicarbonate solution in a separatory funnel. If a solid acid catalyst was used, it is removed by filtration.
-
Work-up: The organic phase is washed with deionized water until the aqueous layer is neutral. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting polymer may be further purified by precipitation from a toluene solution into an excess of methanol to remove unreacted monomer and low molecular weight oligomers.
-
Drying: The purified polymer is dried under vacuum at a moderate temperature (e.g., 60-80 °C) to a constant weight.
Protocol 2: Base-Catalyzed Condensation Polymerization
This protocol provides a general procedure for base-catalyzed polycondensation.
Materials:
-
1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol
-
Base catalyst (e.g., potassium hydroxide (KOH), tetrabutylphosphonium hydroxide)
-
Toluene, anhydrous
-
Acetic acid
-
Diatomaceous earth (optional, for filtration)
Equipment:
-
Same as for acid-catalyzed polymerization.
Procedure:
-
Reaction Setup: The reaction is set up in the same manner as the acid-catalyzed protocol.
-
Charging Reactants: The flask is charged with 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol and anhydrous toluene.
-
Catalyst Addition: A catalytic amount of a strong base, such as KOH (e.g., 0.1 wt%), is added to the mixture.
-
Polycondensation: The mixture is heated to reflux, and the water of condensation is removed via the Dean-Stark trap.
-
Monitoring the Reaction: The reaction is monitored similarly to the acid-catalyzed process.
-
Quenching the Reaction: After cooling to room temperature, the catalyst is neutralized by the addition of a stoichiometric amount of acetic acid.
-
Work-up and Purification: The neutralized catalyst salts are removed by filtration, possibly with the aid of diatomaceous earth. The solvent is then removed by rotary evaporation.
-
Drying: The polymer is dried under vacuum to a constant weight.
Characterization of the Polymer
The synthesized polysiloxane should be characterized to determine its molecular weight, polydispersity, and chemical structure.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ²⁹Si NMR): To confirm the chemical structure of the polymer and to determine the number average molecular weight by end-group analysis.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the formation of Si-O-Si bonds and the removal of Si-OH groups.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Data Presentation
The following table summarizes typical quantitative data that can be expected from the condensation polymerization of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol under different catalytic conditions. The exact values will depend on specific reaction parameters such as reaction time, temperature, and catalyst concentration.
| Catalyst System | Typical Mn ( g/mol ) | Typical Mw ( g/mol ) | Typical PDI (Mw/Mn) |
| Acid Catalyst (e.g., p-TSA) | 5,000 - 20,000 | 10,000 - 40,000 | ~2.0 |
| Base Catalyst (e.g., KOH) | 10,000 - 50,000 | 20,000 - 100,000 | ~2.0 |
| Homoconjugated Acid Catalyst | > 60,000 | > 120,000 | ~2.0 |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, purification, characterization, and application of polysiloxanes.
Caption: Hypothetical signaling pathway (PI3K/Akt/mTOR) targeted by a drug delivered via a polysiloxane-based system.
Application Notes and Protocols: 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- as a Crosslinking Agent for Silicone Elastomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is a silanol-terminated short-chain silicone oligomer that serves as a highly effective crosslinking agent for the preparation of silicone elastomers. Its bifunctional nature allows for the formation of a three-dimensional network structure through condensation reactions with silanol-terminated polydimethylsiloxane (PDMS) polymers. This process, often referred to as condensation curing or Room Temperature Vulcanizing (RTV), results in a stable, flexible, and biocompatible silicone elastomer.
These elastomers are of significant interest in the biomedical and pharmaceutical fields due to their inertness, gas permeability, and tunable mechanical properties. Applications range from the encapsulation of sensitive electronics in medical devices to the fabrication of microfluidic devices for drug screening and the development of drug delivery systems. The choice of crosslinking agent is critical in tailoring the final properties of the silicone network, and 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol offers precise control over the crosslink density due to its well-defined molecular weight.
Mechanism of Action: Condensation Curing
The crosslinking process involves a condensation reaction between the hydroxyl (-OH) groups of the 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol and the silanol-terminated PDMS polymer chains. This reaction, typically catalyzed by an organotin compound such as dibutyltin dilaurate, results in the formation of siloxane (Si-O-Si) bridges and the elimination of water as a byproduct. The continued reaction of the bifunctional crosslinker leads to the development of a crosslinked network, transforming the liquid polymer into a solid elastomer.
The final properties of the cured silicone, such as hardness, tensile strength, and elongation, are directly influenced by the molecular weight of the PDMS polymer, the concentration of the crosslinking agent, and the curing conditions.
Quantitative Data on Mechanical Properties
The concentration of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol significantly impacts the mechanical properties of the resulting silicone elastomer. The following table summarizes typical mechanical properties obtained when crosslinking a silanol-terminated PDMS (viscosity ~80,000 mPa·s) with varying concentrations of the diol crosslinker.
| Crosslinker Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| 2 | 3.5 | 450 | 25 |
| 4 | 5.2 | 380 | 35 |
| 6 | 6.8 | 300 | 45 |
| 8 | 7.5 | 250 | 55 |
Note: These values are illustrative and can vary depending on the specific PDMS polymer, catalyst, and curing conditions.
Experimental Protocols
Protocol 1: Preparation of a Standard Silicone Elastomer Film
This protocol describes the preparation of a silicone elastomer film using 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol as the crosslinking agent.
Materials:
-
Silanol-terminated polydimethylsiloxane (PDMS), viscosity 80,000 mPa·s
-
1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol
-
Dibutyltin dilaurate (catalyst)
-
Toluene (solvent)
-
Petri dish or other suitable casting surface
Procedure:
-
In a clean, dry beaker, dissolve 10 g of silanol-terminated PDMS in 20 mL of toluene. Stir until the polymer is completely dissolved.
-
Add 0.4 g (4 wt%) of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol to the PDMS solution and mix thoroughly for 5 minutes.
-
Add 2-3 drops of dibutyltin dilaurate catalyst to the mixture. The amount of catalyst may need to be optimized depending on the desired curing time.
-
Stir the mixture vigorously for another 2 minutes to ensure homogeneity.
-
Pour the mixture into a petri dish, ensuring an even thickness.
-
Place the petri dish in a fume hood at room temperature and allow the solvent to evaporate and the silicone to cure. This typically takes 24-48 hours.
-
Once fully cured, the elastomer film can be carefully peeled from the casting surface.
Protocol 2: Characterization of Mechanical Properties
This protocol outlines the procedure for testing the mechanical properties of the prepared silicone elastomer film.
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Dumbbell-shaped cutting die (ASTM D412)
-
Shore A durometer
Procedure:
-
Use the dumbbell-shaped cutting die to cut several test specimens from the cured silicone elastomer film.
-
Measure the thickness of the narrow section of each specimen at three different points and calculate the average thickness.
-
Secure a specimen in the grips of the Universal Testing Machine.
-
Set the UTM to a constant crosshead speed (e.g., 500 mm/min).
-
Start the test and record the force and displacement until the specimen breaks.
-
Calculate the tensile strength and elongation at break from the recorded data.
-
Use a Shore A durometer to measure the hardness of the elastomer film at several different locations and calculate the average value.
Visualizations
Caption: Condensation crosslinking mechanism of silicone.
Caption: Experimental workflow for silicone elastomer preparation.
Applications in Research and Drug Development
The use of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol as a crosslinking agent allows for the precise fabrication of silicone elastomers with tailored properties, making them suitable for a variety of advanced applications:
-
Microfluidics: The biocompatibility and optical transparency of these elastomers are ideal for creating "lab-on-a-chip" devices for high-throughput drug screening, cell culture, and diagnostics.
-
Drug Delivery: The controlled crosslink density can be used to modulate the release kinetics of encapsulated drugs, enabling the development of sustained-release formulations.
-
Medical Implants and Devices: The inert and stable nature of the resulting silicones makes them suitable for long-term implantation with minimal host reaction. This includes applications in soft tissue prosthetics and as encapsulation for implantable electronics.
-
Biomedical Adhesives and Sealants: Formulations can be optimized to provide biocompatible adhesives and sealants for wound closure and medical device fixation.
Conclusion
1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is a versatile and valuable crosslinking agent for the formulation of silicone elastomers. By carefully controlling the formulation and curing conditions, researchers and drug development professionals can create materials with a wide range of mechanical properties suitable for demanding biomedical and pharmaceutical applications. The provided protocols offer a starting point for the fabrication and characterization of these advanced materials.
Surface Modification of Biomaterials with 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the general principles of surface modification using silanol-terminated siloxanes and related compounds. Due to a lack of specific published data on the use of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol for biomaterial surface modification, the provided methodologies and expected outcomes are extrapolated from studies on similar short-chain silicone compounds. Researchers should optimize these protocols for their specific biomaterial and application.
Introduction
Surface modification of biomaterials is a critical strategy to enhance their biocompatibility and performance in vivo. An ideal surface modification can modulate cellular interactions, reduce protein adsorption (biofouling), and improve the overall integration of the material with host tissue. 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is a short-chain siloxane diol with terminal hydroxyl groups, making it a candidate for creating thin, well-defined silicone-like coatings on various biomaterial substrates. These coatings are expected to impart a hydrophobic character to the surface, which can be beneficial in applications where reduced cell and protein adhesion is desired. One potential application lies in the preparation of silicone-coated surfaces for studying the adhesion of platelets and leucocytes[1].
Potential Applications
The application of a 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol coating can be beneficial in several areas of biomedical research and device development:
-
Reduced Protein Adsorption: The hydrophobic nature of siloxane coatings can minimize non-specific protein adsorption, which is often the initial step in biofouling and subsequent inflammatory responses[2][3][4][5].
-
Modulation of Cellular Adhesion: By creating a low-energy surface, the adhesion of cells such as fibroblasts, platelets, and bacteria can be reduced. This is advantageous for applications like blood-contacting devices, catheters, and certain implantable electronics[6].
-
Improved Lubricity: Silicone coatings can provide a lubricious surface, which is beneficial for devices such as catheters and surgical instruments.
-
Gas Permeability: Silicone-based materials are known for their high gas permeability, which could be a desirable property for certain cell culture systems or implantable sensors.
Experimental Protocols
The following are generalized protocols for the surface modification of a biomaterial substrate with 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol. These protocols will likely require optimization based on the specific substrate and desired coating characteristics.
General Experimental Workflow
The overall process for surface modification and characterization is outlined below.
References
- 1. 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | 3081-07-0 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biomedical Silicones: Leveraging Additive Strategies to Propel Modern Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiofilm Property and Biocompatibility of Siloxane-Based Polymer Coatings Applied to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Silicone-Coated Materials Using Octamethyl-1,7-tetrasiloxanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of silicone-coated materials utilizing octamethyl-1,7-tetrasiloxanediol. This document is intended to guide researchers in leveraging the properties of this versatile organosilicon compound for applications in biomedical devices, drug delivery, and surface modification.
Introduction
This compound is an organosilanol compound that serves as a key precursor in the synthesis of silicone polymers. Its defining feature is the presence of reactive hydroxyl (-OH) groups at both ends of a short siloxane chain. These functional groups allow for condensation polymerization, a process where molecules join together, eliminating a small molecule (in this case, water) to form longer polysiloxane chains. This reactivity makes it an ideal candidate for creating silicone coatings on various substrates.
The resulting silicone coatings can be tailored to achieve specific properties, such as hydrophobicity, biocompatibility, and controlled release of therapeutic agents. These characteristics are highly desirable in the development of advanced materials for medical and pharmaceutical applications.
Core Principles: Condensation Polymerization
The fundamental reaction governing the formation of silicone coatings from this compound is condensation polymerization. In this step-growth polymerization process, the hydroxyl-terminated siloxane monomers react with each other to form siloxane bridges (Si-O-Si), progressively building longer polymer chains and ultimately forming a cross-linked network on the substrate surface.
The rate and extent of this polymerization can be influenced by several factors, including:
-
Temperature: Higher temperatures generally accelerate the reaction rate.
-
Catalyst: The presence of an acid or base catalyst can significantly increase the speed of polymerization.
-
Concentration: The concentration of the this compound and any cross-linking agents will affect the density and properties of the resulting coating.
Caption: Condensation polymerization of this compound.
Experimental Protocols
While specific protocols for the use of this compound in creating silicone coatings are not extensively detailed in publicly available literature, the following general procedures can be adapted based on the principles of silicone chemistry.
Protocol for Surface Coating of a Biomedical Implant (e.g., Titanium)
This protocol describes a general method for applying a silicone coating to a titanium substrate, which can be adapted for other biomedical implants.
Materials:
-
This compound
-
Cross-linking agent (e.g., tetraethyl orthosilicate - TEOS)
-
Catalyst (e.g., stannous octoate or a platinum-based catalyst)
-
Anhydrous solvent (e.g., toluene or hexane)
-
Titanium substrate
-
Argon or Nitrogen gas
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the titanium substrate by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) to remove any organic contaminants.
-
Dry the substrate in an oven at 110°C for at least 2 hours.
-
For enhanced adhesion, the surface can be activated by plasma treatment or by etching with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
-
Coating Solution Preparation:
-
In a clean, dry flask under an inert atmosphere (argon or nitrogen), dissolve this compound in the anhydrous solvent to the desired concentration (e.g., 5-20% w/v).
-
Add the cross-linking agent (e.g., TEOS) in a specific molar ratio to the diol, depending on the desired cross-linking density.
-
Add the catalyst to the solution. The concentration of the catalyst will influence the curing time.
-
-
Coating Application:
-
Immerse the prepared titanium substrate in the coating solution for a predetermined time (e.g., 1-24 hours) to allow for the adsorption of the siloxane precursors.
-
Alternatively, the coating can be applied by dip-coating, spin-coating, or spray-coating for more uniform thickness.
-
-
Curing:
-
Carefully remove the coated substrate from the solution and allow the solvent to evaporate in a controlled environment.
-
Cure the coating by heating in an oven at a specific temperature (e.g., 80-150°C) for a set duration (e.g., 1-12 hours). The curing process facilitates the condensation polymerization and cross-linking of the silicone network.
-
-
Post-Coating Treatment:
-
After curing, the coated substrate should be thoroughly rinsed with the solvent to remove any unreacted precursors.
-
Dry the final coated material under vacuum.
-
Caption: Experimental workflow for silicone coating.
Protocol for Preparation of a Drug-Eluting Silicone Coating
This protocol outlines the incorporation of a therapeutic agent into the silicone matrix for controlled drug release applications.
Materials:
-
Same as Protocol 3.1
-
Therapeutic agent (drug)
Procedure:
-
Follow steps 1 and 2 of Protocol 3.1.
-
Drug Incorporation:
-
Disperse or dissolve the therapeutic agent in the coating solution. The method of incorporation (dissolution or suspension) will depend on the solubility of the drug in the chosen solvent.
-
Ensure a homogenous dispersion of the drug in the solution, which may require sonication or high-shear mixing.
-
-
Follow steps 3 to 5 of Protocol 3.1.
Data Presentation
The following tables provide a template for summarizing key quantitative data from the characterization of silicone-coated materials.
Table 1: Physical Properties of Silicone Coatings
| Sample ID | Precursor Concentration (% w/v) | Cross-linker Ratio (Diol:Cross-linker) | Curing Temperature (°C) | Curing Time (h) | Coating Thickness (µm) | Contact Angle (°) |
| Control | - | - | - | - | 0 | 75 ± 5 |
| SC-1 | 5 | 10:1 | 100 | 2 | 5 ± 0.5 | 105 ± 3 |
| SC-2 | 10 | 10:1 | 100 | 2 | 12 ± 1.0 | 110 ± 2 |
| SC-3 | 10 | 5:1 | 100 | 2 | 15 ± 1.2 | 112 ± 3 |
| SC-4 | 10 | 10:1 | 120 | 2 | 11 ± 0.8 | 108 ± 4 |
Table 2: Drug Release Profile from Silicone Coatings
| Formulation ID | Drug Loading (%) | Cumulative Release at 24h (%) | Cumulative Release at 7 days (%) | Release Rate Constant (k) |
| DE-1 | 1 | 15 ± 2 | 45 ± 5 | 0.05 h⁻¹ |
| DE-2 | 5 | 25 ± 3 | 70 ± 6 | 0.12 h⁻¹ |
| DE-3 | 10 | 40 ± 4 | 85 ± 7 | 0.25 h⁻¹ |
Conclusion
This compound is a valuable precursor for the preparation of silicone-coated materials with a wide range of potential applications, particularly in the biomedical and pharmaceutical fields. The protocols and data presentation formats provided in these application notes offer a foundational framework for researchers to develop and characterize novel silicone-based materials. Further optimization of reaction conditions and formulations will enable the fine-tuning of coating properties to meet the specific demands of the intended application.
Synthesis of Functional Polysiloxanes from 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functional polysiloxanes utilizing 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol as a key starting material. Polysiloxanes are a versatile class of polymers with a wide range of applications in the biomedical and pharmaceutical fields due to their biocompatibility, thermal stability, and tunable properties. The functionalization of polysiloxanes allows for the incorporation of specific chemical moieties, enabling their use in drug delivery, diagnostics, and as advanced biomaterials.
Introduction to Functional Polysiloxanes
Polysiloxanes, commonly known as silicones, are polymers with a repeating silicon-oxygen backbone. Their unique properties, such as high flexibility, low glass transition temperature, and hydrophobicity, can be tailored by introducing functional groups along the polymer chain or at the chain ends. These functional groups can impart hydrophilicity, introduce reactive sites for further modification, or provide specific binding capabilities, making them highly valuable for high-tech applications.
The synthesis of well-defined functional polysiloxanes is crucial for achieving desired material properties and performance. Polycondensation is a common and effective method for this purpose, allowing for control over molecular weight and the incorporation of various functional monomers.
Synthesis of Functional Polysiloxanes via Polycondensation
A primary method for synthesizing functional polysiloxanes from 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is through polycondensation with a functionalized dichlorosilane or a related difunctional silane. This reaction involves the formation of siloxane bonds with the elimination of a small molecule, such as hydrochloric acid (HCl) or an amine.
General Reaction Scheme
The polycondensation reaction can be generalized as follows, where R represents a functional group:
Caption: General scheme for the polycondensation of 1,7-tetrasiloxanediol.
This reaction is typically carried out in the presence of a catalyst and an acid scavenger to neutralize the HCl byproduct, which can cause undesirable side reactions.
Experimental Protocols
The following protocols provide a framework for the synthesis of functional polysiloxanes. Researchers should optimize these conditions based on the specific functional group and desired polymer characteristics.
Synthesis of Amine-Functionalized Polysiloxanes
This protocol describes the synthesis of an amine-terminated polysiloxane, which can be used for further conjugation with drugs or biomolecules.
Materials:
-
1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol
-
Bis(dimethylamino)dimethylsilane
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and heating mantle
-
Syringe pump
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
In the flask, dissolve a specific molar ratio of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol in anhydrous toluene.
-
Slowly add an equimolar amount of bis(dimethylamino)dimethylsilane to the solution at room temperature using a syringe pump over a period of 2 hours.
-
After the addition is complete, heat the reaction mixture to 80°C and stir for 24 hours.
-
Monitor the reaction progress by periodically taking samples for Gel Permeation Chromatography (GPC) analysis to determine the molecular weight distribution.
-
Once the desired molecular weight is achieved, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting polymer can be further purified by precipitation in a non-solvent like methanol to remove any unreacted monomers or low molecular weight oligomers.
-
Dry the purified polymer under vacuum.
Synthesis of Carboxyl-Functionalized Polysiloxanes
This protocol outlines the synthesis of a polysiloxane with pendant carboxyl groups, which are useful for bioconjugation and for modifying surface properties.
Materials:
-
1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol
-
Dichlorodimethylsilane
-
(3-Carboxypropyl)methyldichlorosilane
-
Anhydrous Toluene
-
Pyridine (as acid scavenger)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-neck round-bottom flask with a dropping funnel
-
Condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Assemble the reaction apparatus under an inert atmosphere.
-
Charge the flask with a solution of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol and a desired molar ratio of (3-Carboxypropyl)methyldichlorosilane in anhydrous toluene.
-
Add an equimolar amount of pyridine to the reaction mixture.
-
Slowly add dichlorodimethylsilane dropwise from the dropping funnel at room temperature.
-
After complete addition, heat the mixture to 100°C and stir for 12 hours.
-
Cool the reaction mixture and filter to remove the pyridinium hydrochloride salt.
-
Wash the filtrate with water to remove any remaining salt.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
The crude product can be purified by column chromatography.
-
Dry the final product under vacuum.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of functional polysiloxanes.
| Functional Group | Co-monomer | Catalyst/Scavenger | Yield (%) | Mn ( g/mol ) | PDI |
| Amine (terminal) | Bis(dimethylamino)dimethylsilane | None | > 90 | 5,000-15,000 | 1.5-2.0 |
| Carboxyl (pendant) | (3-Carboxypropyl)methyldichlorosilane | Pyridine | 80-90 | 8,000-20,000 | 1.8-2.5 |
Characterization of Functional Polysiloxanes
The synthesized polymers should be thoroughly characterized to confirm their structure, molecular weight, and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²⁹Si NMR are used to confirm the incorporation of the functional groups and to determine the polymer microstructure.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymers.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational bands of the functional groups and the siloxane backbone.
Experimental Workflow and Signaling Pathways
The synthesis of functional polysiloxanes follows a logical workflow from starting materials to the final characterized product.
Caption: Workflow for the synthesis and characterization of functional polysiloxanes.
The functionalized polysiloxanes can be designed to interact with specific biological signaling pathways. For instance, a polysiloxane functionalized with a targeting ligand can deliver a drug to a specific cell type, modulating a particular signaling cascade.
Caption: Drug delivery and modulation of a signaling pathway.
These application notes and protocols provide a foundation for the synthesis and application of functional polysiloxanes. For further details and specific applications, researchers are encouraged to consult the cited literature and adapt the protocols to their specific needs.
References
Application Notes and Protocols: 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol in Dental Impression Materials Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential role and experimental evaluation of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol in the research and development of dental impression materials. While direct literature detailing the specific use of this siloxanediol in commercial dental impression materials is limited, its chemical structure suggests a plausible role as a precursor for the synthesis of vinyl-terminated polysiloxanes or as a hydrophilizing agent in vinyl polysiloxane (VPS) formulations.
Introduction to Vinyl Polysiloxane (VPS) Dental Impression Materials
Vinyl polysiloxane (VPS) impression materials are addition-reaction silicone elastomers widely used in dentistry to create highly accurate and dimensionally stable impressions of oral tissues. The setting chemistry is based on the hydrosilylation reaction between a vinyl-terminated polysiloxane and a hydride-containing siloxane, catalyzed by a platinum compound. The general composition of a two-paste VPS system is outlined in the table below.
| Component | Function |
| Base Paste | |
| Vinyl-terminated polydimethylsiloxane (PDMS) | Primary polymer that forms the elastomeric network. |
| Fillers (e.g., silica) | Control viscosity, improve mechanical properties, and reduce polymerization shrinkage. |
| Pigments | Provide color for visual assessment of the mix. |
| Catalyst Paste | |
| Polymethylhydrosiloxane (crosslinker) | Reacts with the vinyl groups of the base polymer to form the crosslinked network. |
| Platinum catalyst (e.g., chloroplatinic acid) | Initiates the addition reaction between vinyl and hydride groups. |
| Fillers | Control viscosity and mechanical properties. |
| Retarders | Control the working and setting times. |
| Surfactants | Improve the wettability of the material, making it more hydrophilic. |
Potential Role of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol
1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is a silanol-terminated linear siloxane oligomer. Its hydroxyl end groups offer reactive sites for further polymerization or functionalization.
Precursor for Vinyl-Terminated Polysiloxane Synthesis
This diol can serve as a building block in the synthesis of the vinyl-terminated PDMS base polymer through a polycondensation reaction with a vinyl-containing silane, such as divinyltetramethyldisiloxane. The hydroxyl groups of the diol would react with the vinyl groups under appropriate catalytic conditions to extend the siloxane chain and introduce terminal vinyl functionalities.
Hydrophilizing Agent
The presence of terminal hydroxyl groups imparts a degree of polarity to the otherwise hydrophobic siloxane backbone. Incorporating 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol or other siloxane diols into the formulation could enhance the hydrophilicity of the final impression material. Improved wettability is crucial for capturing accurate impressions in the moist oral environment.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the properties of dental impression materials formulated with or synthesized from 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol.
Synthesis of Vinyl-Terminated Polysiloxane (Hypothetical Protocol)
This protocol describes a plausible laboratory-scale synthesis of a vinyl-terminated polysiloxane using 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol.
Materials:
-
1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol
-
1,3-Divinyltetramethyldisiloxane
-
An appropriate condensation catalyst (e.g., a phosphazene base or a strong acid catalyst)
-
Anhydrous toluene (solvent)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, a reflux condenser, and an inert gas inlet.
-
Add a stoichiometric amount of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol and a slight excess of 1,3-divinyltetramethyldisiloxane to the flask.
-
Add anhydrous toluene to achieve a desired concentration.
-
Purge the system with inert gas for 15-20 minutes.
-
Add the catalyst to the reaction mixture.
-
Heat the mixture to reflux and maintain for a specified period (e.g., 4-8 hours), monitoring the reaction progress by techniques such as Fourier-transform infrared (FTIR) spectroscopy (disappearance of Si-OH peak).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst if necessary.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Characterize the resulting vinyl-terminated polysiloxane for its molecular weight, viscosity, and vinyl content.
Evaluation of Hydrophilicity (Contact Angle Measurement)
Objective: To determine the wettability of the set impression material.
Apparatus:
-
Contact angle goniometer
-
Microsyringe
-
Deionized water
Procedure:
-
Prepare disk-shaped specimens (e.g., 20 mm diameter, 2 mm thickness) of the set impression material.
-
Place a specimen on the goniometer stage.
-
Using the microsyringe, dispense a small droplet (e.g., 5 µL) of deionized water onto the surface of the specimen.
-
Immediately start recording the contact angle as a function of time.
-
Measure the initial contact angle and the contact angle at specific time intervals (e.g., 10, 30, and 60 seconds) to assess the dynamic change in hydrophilicity.
-
Repeat the measurement for at least five specimens per material and calculate the mean and standard deviation.
Tear Strength Testing
Objective: To evaluate the resistance of the set impression material to tearing.
Standard: ASTM D624
Apparatus:
-
Universal testing machine with a suitable load cell
-
Die C for preparing trouser-shaped specimens
Procedure:
-
Prepare trouser-shaped specimens of the set impression material using the Die C mold.
-
Measure the thickness of the specimen in the area to be torn.
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen tears.
-
Record the maximum force required to tear the specimen.
-
Calculate the tear strength (in N/mm or kN/m) by dividing the maximum force by the thickness of the specimen.
-
Test at least five specimens per material and calculate the mean and standard deviation.
Dimensional Stability Testing
Objective: To measure the change in dimensions of the set impression material over time.
Standard: ISO 4823
Apparatus:
-
A mold with two parallel lines of known distance (L0)
-
A traveling microscope or a digital scanner with high resolution
Procedure:
-
Make an impression of the mold with the experimental material.
-
After the material has set, carefully remove the impression from the mold.
-
At a specified time after setting (e.g., 30 minutes), measure the distance between the two lines on the impression (L1) using the traveling microscope or by scanning and digital analysis.
-
Store the impression under controlled temperature and humidity.
-
Repeat the measurement at various time intervals (e.g., 24 hours, 7 days) to obtain L2, L3, etc.
-
Calculate the percentage of dimensional change at each time point using the formula: % Dimensional Change = [(Lx - L0) / L0] * 100
-
Test at least five specimens per material and report the mean and standard deviation of the dimensional change over time.
Quantitative Data Summary
The following tables summarize typical quantitative data for commercial VPS dental impression materials. These values can serve as a benchmark for evaluating experimental formulations.
Table 1: Contact Angle of Commercial VPS Impression Materials
| Material | Initial Contact Angle (°) | Contact Angle after 60s (°) |
| Commercial VPS 1 | 95 ± 5 | 70 ± 4 |
| Commercial VPS 2 (Hydrophilic) | 60 ± 3 | 45 ± 3 |
| Polyether (for comparison) | 40 ± 2 | 35 ± 2 |
Table 2: Mechanical Properties of Commercial VPS Impression Materials
| Material | Tear Strength (N/mm) | Shore A Hardness |
| Light Body VPS | 2.5 ± 0.3 | 45 ± 3 |
| Medium Body VPS | 3.5 ± 0.4 | 55 ± 3 |
| Heavy Body VPS | 4.5 ± 0.5 | 65 ± 4 |
Table 3: Dimensional Stability of Commercial VPS Impression Materials
| Material | Dimensional Change after 24h (%) | Dimensional Change after 7 days (%) |
| VPS Impression Material | -0.15 ± 0.05 | -0.18 ± 0.06 |
Conclusion
The use of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol in dental impression material research presents an interesting avenue for the development of novel VPS formulations with potentially enhanced properties. As a precursor, it could offer a versatile platform for synthesizing vinyl-terminated polysiloxanes with controlled molecular weights and architectures. Its inherent hydroxyl functionality also suggests a role in improving the hydrophilicity of these materials, a critical factor for clinical success. The provided experimental protocols offer a standardized framework for the comprehensive evaluation of such novel materials, enabling a direct comparison with existing commercial products. Further research is warranted to fully explore the potential of this and other siloxane diols in advancing the field of dental impression materials.
Troubleshooting & Optimization
preventing cyclization during 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- polymerization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the polymerization of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol, with a focus on preventing the formation of cyclic by-products.
Frequently Asked Questions (FAQs)
Q1: What is cyclization and why does it occur during the polymerization of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol?
A1: Cyclization is an intramolecular reaction where a polymer chain reacts with its own end, forming a cyclic molecule. During the polycondensation of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol, the hydroxyl (-OH) group at one end of a growing polymer chain can attack a silicon atom near the other end of the same chain. This "backbiting" reaction results in the formation of thermodynamically stable cyclic siloxanes, such as octamethylcyclotetrasiloxane (D4), and shortens the linear polymer chain. This process is driven by the high flexibility of the siloxane (Si-O-Si) backbone, which allows the chain ends to easily come into close proximity.[1][2]
Q2: What is the "ring-chain equilibrium" and how does it affect my polymerization?
A2: In siloxane chemistry, a dynamic equilibrium exists between linear polymer chains and cyclic species.[2][3] This means that under polymerization conditions, both chain-lengthening (polymerization) and chain-cleavage (to form rings) reactions occur simultaneously. Catalysts used for polymerization, whether acidic or basic, can also catalyze the backbiting and redistribution reactions that lead to cyclics.[3] The final product is often a mixture of high-molecular-weight linear polymers and a certain percentage of cyclic oligomers, the distribution of which depends on the reaction conditions.[1][3]
Q3: How can I favor the formation of linear polymers over cyclic by-products?
A3: To favor linear polymer formation, experimental conditions must be optimized to promote intermolecular reactions (chain growth) over intramolecular reactions (cyclization). Key strategies include increasing monomer concentration, carefully selecting the catalyst and temperature to operate under kinetic control, and minimizing the presence of impurities like water.[1][4]
Q4: What is the difference between thermodynamic and kinetic control in this context?
A4:
-
Thermodynamic Control: This is achieved when the reaction is allowed to reach equilibrium. At this point, the product distribution is determined by the relative stability of the linear polymer versus the cyclic species. In many siloxane systems, this results in a significant fraction of cyclic by-products.[1][2]
-
Kinetic Control: This approach aims to form the desired linear polymer faster than it can degrade into cyclic molecules. This is often achieved by using highly active catalysts at lower temperatures, allowing for rapid chain growth. The reaction is then stopped before the system has time to reach thermodynamic equilibrium. Utilizing strained cyclic monomers is a common way to achieve kinetic control in ring-opening polymerization.[5] For polycondensation, this involves choosing conditions where the rate of polymerization is significantly higher than the rate of backbiting.
Troubleshooting Guide: High Cyclization
Problem: The polymerization of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol results in a low yield of the desired high-molecular-weight linear polymer and a high concentration of cyclic by-products.
Below is a troubleshooting workflow and detailed solutions to address this common issue.
.dot
Caption: Troubleshooting workflow for minimizing cyclization.
.dot
Caption: Competing polymerization and cyclization reactions.
Summary of Factors Influencing Cyclization
| Parameter | Condition Favoring Linear Polymer | Condition Favoring Cyclization | Rationale |
| Monomer Concentration | High / Bulk (>80% solids) | Low / Dilute Solution | High concentration increases the probability of intermolecular reactions (polymerization) over intramolecular reactions (cyclization).[1] |
| Temperature | Generally Lower (e.g., 20-80°C) | High (e.g., >100-140°C) | Higher temperatures can provide the energy to overcome activation barriers for backbiting and drive the system towards thermodynamic equilibrium, which often favors cyclics.[6] Lower temperatures can help maintain kinetic control. |
| Catalyst | High activity at low temperature | Low activity or catalyst promoting equilibration | An efficient catalyst that promotes rapid chain growth allows high molecular weight to be achieved before significant backbiting and equilibration can occur.[4][5] |
| Reaction Time | Sufficient for polymerization, but not for equilibration | Prolonged | Extended reaction times, especially at elevated temperatures, allow the system to reach its ring-chain equilibrium, increasing the concentration of cyclic species.[2] |
| Purity / Water Content | Anhydrous (<100 ppm water) | High water content | Water can interfere with many catalyst systems and act as a chain terminator, creating more chain ends that can potentially engage in backbiting.[4][7] |
General Experimental Protocol to Minimize Cyclization
This protocol provides a general methodology for the polycondensation of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol. Note: The optimal catalyst, temperature, and time should be determined empirically for your specific application.
1. Reagent and Glassware Preparation:
-
Ensure the 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol monomer is pure and dry.
-
Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.
-
Select a catalyst known for high activity, such as an anhydrous strong acid (e.g., triflic acid) or a specific condensation catalyst.[4] Ensure the catalyst is also anhydrous.
2. Reaction Setup:
-
Assemble a reaction vessel equipped with a mechanical stirrer, an inert gas inlet (nitrogen or argon), and a port for sampling or monitoring.
-
Charge the reactor with the siloxanediol monomer. For optimal results, perform the reaction in bulk (without solvent).
-
Begin vigorous stirring and purge the system with the inert gas for at least 30 minutes to remove residual air and moisture.
3. Polymerization:
-
Bring the monomer to the desired reaction temperature (e.g., start with a lower temperature such as 40-60°C).
-
Add the catalyst at the predetermined concentration (e.g., 0.05-0.1% by weight). Anhydrous triflic acid is often effective at room temperature.[4]
-
Monitor the reaction progress by observing the increase in bulk viscosity. Samples can be taken periodically to measure molecular weight via techniques like Gel Permeation Chromatography (GPC).
4. Reaction Quenching and Work-up:
-
Once the target viscosity or molecular weight is achieved, quench the reaction to prevent depolymerization and equilibration.
-
For acid catalysts, neutralization with a weak base like sodium bicarbonate (NaHCO₃) or an amine is effective.[4]
-
For base catalysts, neutralization with a weak acid or silylating agent can be used.
-
-
Stir the mixture until the catalyst is fully neutralized.
-
If necessary, filter the polymer to remove the neutralized catalyst salts.
-
Remove any unreacted monomer or volatile cyclic by-products by stripping under high vacuum at a moderate temperature. This step also helps to shift the equilibrium by removing the cyclic compounds.
References
controlling viscosity in silicone synthesis with 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol
Welcome to the technical support center for controlling viscosity in silicone synthesis using 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol. This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol in silicone synthesis?
A1: 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is a silanol-terminated oligosiloxane. In silicone synthesis, it primarily acts as a chain extender or a building block in condensation polymerization reactions. The hydroxyl (-OH) groups at both ends of the molecule can react with other silanol-terminated monomers or polymers, or with crosslinking agents, to build higher molecular weight silicone polymers. By controlling the incorporation of this diol, you can influence the final molecular weight and, consequently, the viscosity of the silicone fluid or elastomer.
Q2: How does the concentration of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol affect the viscosity of the final silicone product?
A2: The concentration of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol, in relation to other monomers and chain stoppers, is a critical factor in determining the final viscosity. Generally, using it as a chain extender in a condensation reaction with other siloxane monomers will increase the overall polymer chain length, leading to a higher viscosity. The precise relationship is dependent on the stoichiometry of all reactants.
Q3: Can this diol be used in conjunction with other viscosity modifiers?
A3: Yes, it is common to use a combination of chain extenders, like 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol, and chain terminators (also known as end-cappers), such as hexamethyldisiloxane (MM), to achieve a target viscosity. The ratio of the chain extender to the chain terminator is a key parameter for controlling the degree of polymerization and, therefore, the final viscosity of the polydimethylsiloxane (PDMS).[1][2]
Q4: What type of reaction is typically used when incorporating this diol?
A4: This diol is typically incorporated through a condensation polymerization reaction. The silanol (Si-OH) groups of the diol react with other silanol groups or with reactive species like alkoxy silanes, releasing water or alcohol as a byproduct, to form siloxane (Si-O-Si) bonds and extend the polymer chain.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Final viscosity is too low | 1. Incorrect Monomer/Diol Ratio: Insufficient amount of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol or excess chain terminator was used.2. Incomplete Reaction: The condensation reaction did not proceed to completion.3. Presence of Impurities: Water or other impurities can interfere with the polymerization. | 1. Adjust Stoichiometry: Increase the molar ratio of the diol relative to the chain terminator in the next synthesis.2. Optimize Reaction Conditions: Increase reaction time or temperature, or check the catalyst activity.3. Ensure Dry Conditions: Use anhydrous reagents and a dry reaction setup. |
| Final viscosity is too high | 1. Incorrect Monomer/Diol Ratio: Too much 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol or insufficient chain terminator was used.2. Uncontrolled Polymerization: The reaction proceeded beyond the desired point.3. Side Reactions: Unwanted branching or crosslinking may have occurred. | 1. Adjust Stoichiometry: Decrease the molar ratio of the diol or increase the amount of chain terminator.2. Control Reaction Time: Monitor the viscosity during the reaction and stop it at the desired point by neutralizing the catalyst.3. Review Catalyst and Temperature: Ensure the catalyst is appropriate and the temperature is not excessively high, which could promote side reactions. |
| Inconsistent viscosity between batches | 1. Variability in Raw Materials: Inconsistent purity or water content in monomers and the diol.2. Inconsistent Reaction Conditions: Fluctuations in temperature, stirring speed, or reaction time.3. Inaccurate Measurements: Errors in weighing or measuring reactants. | 1. Standardize Raw Materials: Use high-purity reagents and ensure they are properly dried before use.2. Maintain Strict Control: Use precise temperature controllers, consistent stirring, and accurate timing for all reaction steps.3. Calibrate Equipment: Ensure all balances and measuring devices are properly calibrated. |
| Gel formation during synthesis | 1. Presence of Trifunctional Impurities: Contaminants with more than two reactive sites can lead to crosslinking.2. Excessive Reaction Temperature or Time: Can promote side reactions leading to a network structure. | 1. Use High-Purity Monomers: Ensure the starting materials are free from trifunctional impurities.2. Optimize Reaction Conditions: Lower the reaction temperature or shorten the reaction time. |
Experimental Protocols
General Protocol for Viscosity Modification using 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol
This protocol describes a general procedure for a condensation polymerization to synthesize a silicone fluid of a specific target viscosity. The exact quantities of reactants will need to be calculated based on the desired molecular weight and viscosity of the final product.
Materials:
-
Octamethylcyclotetrasiloxane (D4)
-
1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol
-
Hexamethyldisiloxane (MM) (as chain terminator)
-
Catalyst (e.g., potassium hydroxide, KOH)
-
Neutralizing agent (e.g., acetic acid)
-
Anhydrous toluene (as solvent, optional)
Procedure:
-
Reactor Setup: Assemble a clean, dry reaction vessel equipped with a mechanical stirrer, a condenser, a thermometer, and a nitrogen inlet.
-
Charging Reactants: Charge the calculated amounts of octamethylcyclotetrasiloxane (D4), 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol, and hexamethyldisiloxane (MM) into the reactor. If using a solvent, add anhydrous toluene.
-
Inert Atmosphere: Purge the reactor with dry nitrogen for 15-20 minutes to remove air and moisture.
-
Heating and Catalyst Addition: Heat the mixture to the desired reaction temperature (e.g., 120-150 °C) under a gentle nitrogen flow. Once the temperature is stable, add the catalyst.
-
Polymerization: Maintain the reaction mixture at the set temperature with constant stirring. Monitor the viscosity of the reaction mixture at regular intervals.
-
Neutralization: Once the target viscosity is reached, cool the mixture slightly and add the neutralizing agent to quench the catalyst and stop the polymerization.
-
Purification: Remove any volatile components, including the solvent (if used) and any unreacted cyclic monomers, by vacuum distillation.
-
Characterization: Characterize the final product for its viscosity, molecular weight, and other relevant properties.
Data Presentation
The following table provides an illustrative example of how the ratio of monomer to 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol and a chain terminator can influence the final viscosity of the silicone fluid. Please note that these are representative values and actual results will vary based on specific reaction conditions.
| Experiment ID | D4 (molar ratio) | 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol (molar ratio) | MM (molar ratio) | Resulting Viscosity (cSt at 25°C) |
| EXP-1 | 100 | 5 | 2 | ~500 |
| EXP-2 | 100 | 10 | 2 | ~1000 |
| EXP-3 | 100 | 10 | 4 | ~700 |
| EXP-4 | 100 | 15 | 2 | ~2500 |
Visualizations
Logical Workflow for Viscosity Control
Caption: Logical workflow for controlling silicone viscosity.
Signaling Pathway of Condensation Polymerization
Caption: Condensation polymerization pathway.
References
- 1. Preparation of Bisphenol-A and Polydimethylsiloxane (PDMS) Block Copolycarbonates by Melt Polycondensation: Effects of PDMS Chain Length on Conversion and Miscibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydrolytic Stability of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the hydrolytic stability of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol in aqueous media.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental evaluation of the hydrolytic stability of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible degradation rates | Fluctuation in pH of the aqueous media. | Use robust buffer systems and regularly monitor the pH throughout the experiment. |
| Temperature variations in the incubator or water bath. | Ensure the temperature control system is calibrated and stable. Use a data logger to track temperature. | |
| Contamination of the sample with catalysts (acidic or basic residues). | Thoroughly clean all glassware and use high-purity water and reagents. | |
| Precipitate formation in the reaction mixture | Self-condensation of the siloxanediol or its degradation products. | This is more likely to occur at neutral pH where the silanol-siloxane equilibrium can shift. Consider adjusting the pH to acidic or alkaline conditions where hydrolysis is favored over condensation. |
| Low solubility of the siloxanediol in the aqueous media. | While 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol has some water solubility, at higher concentrations or in the presence of salts, it may precipitate. Ensure the concentration is below its solubility limit under the experimental conditions. | |
| Difficulty in quantifying the parent compound and its degradation products | Co-elution of siloxanols during chromatographic analysis. | Optimize the gas chromatography (GC) temperature program and column selection. Derivatization of the silanols can also improve separation. |
| Adsorption of silanols onto glassware or sample vials. | Use silanized glassware to minimize adsorption. | |
| Instability of degradation products (e.g., dimethylsilanediol) leading to condensation during sample preparation and analysis. | Analyze samples as quickly as possible after collection. Minimize sample concentration steps. Use a dry organic solvent for extraction and ensure the final extract is free of moisture before GC/MS analysis.[1] | |
| Baseline drift or ghost peaks in GC-MS analysis | Contamination from silicone-based lab supplies (e.g., septa, grease). | Use silicone-free lab supplies where possible. Perform regular blank runs to identify and monitor background levels.[2] |
| Bleed from the GC column. | Condition the column according to the manufacturer's instructions. Use a low-bleed column suitable for siloxane analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the expected hydrolytic degradation pathway of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol?
A1: The hydrolysis of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is expected to proceed via the cleavage of the siloxane (Si-O-Si) bonds. This is a stepwise process that will likely yield smaller siloxanediols, such as hexamethyl-1,5-trisiloxanediol and tetramethyl-1,3-disiloxanediol, and ultimately dimethylsilanediol (DMSD) as the final degradation product.[3]
Q2: How does pH affect the hydrolytic stability of this compound?
A2: The hydrolysis of siloxanes is generally catalyzed by both acids and bases.[4][5] Therefore, the degradation rate of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is expected to be slowest at a near-neutral pH (around 7) and to increase significantly under both acidic (pH < 4) and alkaline (pH > 10) conditions.
Q3: What is the influence of temperature on the hydrolysis rate?
Q4: Can the degradation be inhibited or accelerated?
A4: Yes. Maintaining a neutral pH and low temperature will slow down hydrolysis. Conversely, the addition of acidic or basic catalysts will accelerate it. The presence of certain ions in the buffer can also influence the rate.
Q5: What analytical methods are recommended for studying its hydrolytic stability?
A5: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for separating and quantifying the parent compound and its degradation products.[1][6] Due to the polarity of the diol end-groups, derivatization (e.g., silylation) may be necessary to improve chromatographic performance. Solid-phase microextraction (SPME) can be a useful sample preparation technique for extracting siloxanes from aqueous matrices.[7][8]
Quantitative Data on Hydrolytic Stability of Related Siloxanes
Table 1: Hydrolysis Half-life of Octamethylcyclotetrasiloxane (D4) in Water at 25°C
| pH | Half-life (DT50) |
| 4 | 1.77 hours |
| 7 | 69-144 hours |
Data for D4, a cyclic analogue, suggests rapid degradation under acidic conditions and greater stability at neutral pH.
Table 2: Degradation Rate Constants of Polydimethylsiloxane (PDMS) in Aqueous Solutions at 24°C
| Condition | pH | Degradation Rate Constant (mgSi L⁻¹ day⁻¹) |
| HCl Solution | 2 | 0.07 |
| Demineralized Water | 6 | 0.002 |
| NaOH Solution | 12 | 0.28 |
This data for a high molecular weight polymer indicates that hydrolysis is significantly faster under both acidic and alkaline conditions compared to neutral pH.[4]
Experimental Protocols
Protocol 1: Determination of pH-Dependent Hydrolytic Stability
This protocol outlines a general procedure for assessing the hydrolytic stability of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol at different pH values.
1. Materials:
-
1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol
-
High-purity water (e.g., Milli-Q)
-
Buffer solutions: pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), pH 10 (e.g., carbonate-bicarbonate buffer)
-
Internal standard (e.g., a stable, deuterated siloxane)
-
Extraction solvent (e.g., hexane, methyl isobutyl ketone)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silanized glassware (vials, pipettes)
2. Procedure:
-
Prepare stock solutions of the test compound and internal standard in a suitable organic solvent.
-
In separate temperature-controlled reaction vessels, add the buffer solutions (pH 4, 7, and 10).
-
Spike each buffer solution with a known concentration of the test compound from the stock solution. The final concentration should be below the aqueous solubility limit.
-
Maintain the reaction vessels at a constant temperature (e.g., 25°C or 37°C).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction vessel.
-
Immediately add the internal standard to the aliquot and extract the analytes with the chosen organic solvent.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Analyze the extract by GC-MS.
3. Data Analysis:
-
Quantify the concentration of the parent compound at each time point using a calibration curve.
-
Plot the natural logarithm of the concentration versus time.
-
Determine the first-order degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Visualizations
Caption: Proposed hydrolytic degradation pathway.
Caption: Workflow for hydrolytic stability testing.
References
- 1. Extraction and quantitative analysis of water by GC/MS for trace-level dimethylsilanediol (DMSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. norman-network.net [norman-network.net]
- 3. nlc-bnc.ca [nlc-bnc.ca]
- 4. researchgate.net [researchgate.net]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]
minimizing impurities in the synthesis of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol.
I. Experimental Protocol: Hydrolysis of 1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane
This protocol describes a general method for the synthesis of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol via the hydrolysis of 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane.
Materials:
-
1,7-dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane
-
Deionized water
-
Sodium bicarbonate (or other mild base)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous sodium sulfate (or other drying agent)
-
Argon or Nitrogen source
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a drying tube, and a thermometer. Purge the entire apparatus with an inert gas (argon or nitrogen).
-
Reactant Preparation: Dissolve 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane in an appropriate anhydrous organic solvent (e.g., diethyl ether) in the reaction flask. Cool the solution to 0-5 °C using an ice bath.
-
Hydrolysis: Slowly add a stoichiometric amount of deionized water containing a mild base (e.g., sodium bicarbonate) to the stirred solution via the dropping funnel. The base is crucial for neutralizing the hydrochloric acid byproduct. Maintain the temperature between 0-10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by taking small aliquots and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
II. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete hydrolysis of the starting material. | - Ensure stoichiometric or a slight excess of water is used.- Increase reaction time or temperature moderately.- Use a phase-transfer catalyst to enhance the reaction between the aqueous and organic phases. |
| Formation of significant amounts of cyclic siloxane impurities. | - Maintain a low reaction temperature (0-5 °C) during the addition of water.- Use a dilute solution of the starting material to favor intermolecular reaction over intramolecular cyclization.- Ensure efficient stirring to promote the desired reaction. | |
| Loss of product during workup and purification. | - Minimize the number of extraction and transfer steps.- Use a suitable solvent system for recrystallization to maximize recovery.- Optimize column chromatography conditions (e.g., stationary phase, mobile phase) to ensure good separation and recovery. | |
| High Levels of Cyclic Siloxane Impurities (e.g., D3, D4) | High reaction temperature. | - Strictly control the temperature during the hydrolysis step, keeping it below 10 °C. |
| High concentration of reactants. | - Perform the reaction under dilute conditions. | |
| Presence of strong acid or base catalysts. | - Use a mild base (e.g., sodium bicarbonate) to neutralize the HCl byproduct. Strong bases can promote backbiting reactions leading to cyclization. | |
| Presence of Linear Siloxanediols of Varying Chain Lengths | Incomplete reaction or side reactions. | - Ensure complete hydrolysis by monitoring the reaction.- Control the stoichiometry of reactants carefully. |
| Condensation of the desired product during workup or storage. | - Avoid high temperatures during solvent removal.- Store the purified product in a cool, dry, and inert atmosphere. | |
| Cloudy or Emulsified Organic Layer During Workup | Incomplete phase separation. | - Add a small amount of brine to the separatory funnel to break the emulsion.- Allow sufficient time for the layers to separate completely. |
III. Frequently Asked Questions (FAQs)
Q1: What is the primary source of impurities in this synthesis?
A1: The main impurities are typically cyclic siloxanes (such as hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4)) and other linear α,ω-dihydroxypolydimethylsiloxanes with varying chain lengths. These arise from intramolecular "backbiting" reactions and intermolecular condensation reactions, respectively.
Q2: How can I effectively monitor the progress of the reaction?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the reaction. It allows for the separation and identification of the starting material, the desired product, and various impurities. Thin Layer Chromatography (TLC) can also be used as a quicker, qualitative method to track the disappearance of the starting material.
Q3: What is the role of the mild base in the reaction?
A3: The hydrolysis of the dichlorosiloxane starting material produces hydrochloric acid (HCl) as a byproduct. The mild base, such as sodium bicarbonate, is added to neutralize this acid. Uncontrolled acidity can catalyze unwanted side reactions, including the formation of cyclic siloxanes and condensation of the desired diol.
Q4: What are the ideal storage conditions for the final product?
A4: 1,1,3,3,5,5,7,7-octamethyl-1,7-Tetrasiloxanediol is susceptible to self-condensation, especially in the presence of acid or base catalysts and at elevated temperatures. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool and dry place.
Q5: Can I use a stronger base to accelerate the hydrolysis?
A5: While a stronger base would accelerate the hydrolysis, it is not recommended. Strong bases can significantly promote the formation of cyclic siloxane impurities through base-catalyzed intramolecular cyclization. A mild base provides a balance between neutralizing the acid byproduct and minimizing side reactions.
IV. Data Presentation
The following table summarizes the hypothetical effect of key reaction parameters on the yield and purity of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol.
| Parameter | Condition A | Condition B | Condition C |
| Temperature (°C) | 0-5 | 20-25 | 40-45 |
| Base | Sodium Bicarbonate | Sodium Bicarbonate | Sodium Hydroxide |
| Concentration | 0.1 M | 0.5 M | 0.5 M |
| Yield (%) | 85 | 75 | 60 |
| Purity (%) | 95 | 88 | 70 |
| Major Impurity | Linear Oligomers | Cyclic Siloxanes (D4) | Cyclic Siloxanes (D3, D4) |
V. Visualizations
Caption: Reaction pathway for the synthesis of 1,1,3,3,5,5,7,7-octamethyl-1,7-Tetrasiloxanediol and the formation of major impurities.
Caption: A logical workflow for troubleshooting impurity issues during the synthesis of 1,1,3,3,5,5,7,7-octamethyl-1,7-Tetrasiloxanediol.
Technical Support Center: Optimizing Surface Grafting of Octamethyl-1,7-tetrasiloxanediol
Welcome to the technical support center for the surface grafting of octamethyl-1,7-tetrasiloxanediol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during the surface grafting process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Grafting Density | 1. Incomplete surface hydroxylation.2. Insufficient reaction time or temperature.3. Low concentration of this compound.4. Steric hindrance from existing grafted molecules. | 1. Ensure the substrate is thoroughly cleaned and activated to maximize surface silanol groups (-OH). Plasma or piranha cleaning are effective methods.2. Increase reaction time and/or temperature. Monitor for potential degradation of the siloxanediol at elevated temperatures.3. Increase the concentration of the siloxanediol solution.4. For dense grafting, consider a two-step process or vapor phase deposition. |
| Poor Film Uniformity / Aggregates on Surface | 1. Uncontrolled polymerization of this compound in solution.2. Presence of excess water in the reaction solvent.3. Inadequate rinsing after grafting. | 1. Use an anhydrous solvent to prevent premature self-condensation of the diol.2. Ensure all glassware and solvents are thoroughly dried before use.3. After the reaction, rinse the substrate with fresh anhydrous solvent to remove any physisorbed molecules. Sonication during rinsing can be beneficial. |
| Hydrophilic Surface Despite Grafting | 1. "Lying down" or "looped" conformation of the grafted molecules, exposing the silanol end groups.2. Incomplete reaction of one or both silanol groups of the diol with the surface. | 1. Optimize the concentration of the siloxanediol. Lower concentrations may favor a "standing up" conformation.2. Consider using a catalyst to drive the reaction to completion. However, be cautious as this can also promote undesired polymerization in solution. |
| Inconsistent Results Between Batches | 1. Variation in surface preparation.2. Inconsistent reaction conditions (temperature, time, humidity).3. Degradation of this compound. | 1. Standardize the substrate cleaning and activation protocol.2. Maintain precise control over all reaction parameters. Conduct reactions in a controlled atmosphere (e.g., under nitrogen or argon) to minimize exposure to ambient moisture.3. Store the siloxanediol in a desiccator and use it promptly after opening. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for surface grafting of this compound?
A1: Anhydrous toluene is a commonly used and effective solvent. The key is to use a non-polar, anhydrous solvent to prevent the self-condensation of the siloxanediol in solution, which can lead to the formation of aggregates and a non-uniform surface coating.
Q2: What is the recommended reaction temperature and time?
A2: Reaction conditions can vary depending on the substrate and desired grafting density. A good starting point is to perform the reaction at room temperature for several hours (e.g., 2-24 hours). For less reactive surfaces or to increase grafting density, the temperature can be elevated, for instance to 50-80°C.[1] It is advisable to perform a time-course experiment to determine the optimal reaction time for your specific system.
Q3: How can I confirm that the this compound has been successfully grafted onto the surface?
A3: Several surface characterization techniques can be used:
-
Contact Angle Measurement: A successful grafting of the hydrophobic this compound will result in a significant increase in the water contact angle on the surface.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can detect the presence of silicon and oxygen in the expected ratios for the grafted siloxane.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology and roughness, which may change upon grafting.
-
Thermogravimetric Analysis (TGA): For powdered substrates, TGA can quantify the amount of grafted material by measuring the weight loss upon heating.
Q4: Is a catalyst necessary for the grafting reaction?
A4: While the reaction can proceed without a catalyst, particularly at elevated temperatures, a catalyst can be used to increase the reaction rate. Common catalysts for silanization reactions include tertiary amines or organotin compounds. However, the use of a catalyst can also increase the risk of uncontrolled polymerization in the solution, so it should be used judiciously and at low concentrations.
Q5: How does the bifunctional nature of this compound affect the grafting process?
A5: The two silanol groups on this compound allow for different grafting conformations. The molecule can react with the surface at one end, leaving the other end free (a "standing up" conformation), or both ends can react with the surface, forming a "looped" structure. The desired conformation depends on the application. Factors influencing this include the concentration of the diol, the density of reactive sites on the surface, and the reaction conditions.
Experimental Protocols
Protocol 1: Solution-Phase Grafting of this compound onto a Silicon Wafer
1. Substrate Preparation (Hydroxylation): a. Clean silicon wafers by sonicating in acetone, followed by isopropanol, and finally deionized water (10 minutes each). b. Dry the wafers under a stream of nitrogen. c. Treat the wafers with an oxygen plasma cleaner for 5 minutes to generate a high density of surface silanol groups. Alternatively, immerse the wafers in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. d. Rinse the wafers thoroughly with deionized water and dry under a nitrogen stream.
2. Grafting Reaction: a. Prepare a solution of this compound in anhydrous toluene. The concentration can be varied (e.g., 1-10 mM) to optimize grafting density. b. Place the cleaned and hydroxylated silicon wafers in the siloxanediol solution in a sealed reaction vessel under a nitrogen or argon atmosphere. c. Allow the reaction to proceed at room temperature for 2-24 hours with gentle agitation.
3. Post-Grafting Treatment: a. Remove the wafers from the reaction solution. b. Rinse the wafers with fresh anhydrous toluene to remove any non-covalently bonded molecules. Sonication for 1-2 minutes during rinsing can be beneficial. c. Dry the wafers under a stream of nitrogen. d. Cure the grafted layer by baking in an oven at 100-120°C for 1 hour to promote further covalent bonding and remove any residual solvent.
Data Presentation
Table 1: Influence of Reaction Parameters on Grafting Efficiency
| Parameter | Condition | Expected Outcome on Grafting Density | Potential Issues |
| Reaction Time | Short (e.g., < 2 hours) | Low | Incomplete reaction |
| Long (e.g., > 24 hours) | High (plateau may be reached) | Increased chance of side reactions | |
| Temperature | Room Temperature | Moderate | Slow reaction rate |
| Elevated (e.g., 80°C) | High | Potential for siloxanediol degradation, increased polymerization in solution | |
| Concentration | Low (e.g., < 1 mM) | Low | Favors "standing up" conformation |
| High (e.g., > 10 mM) | High | May lead to multilayer formation and aggregates | |
| Surface Hydration | Low | Low | Insufficient reactive sites |
| High | High | Can promote polymerization in the interfacial region |
Visualizations
Caption: Experimental workflow for surface grafting.
Caption: Possible reaction pathways for surface grafting.
References
characterization of side products in 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol?
A1: The primary reaction of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is polycondensation. The terminal silanol (Si-OH) groups of the diol molecules react with each other to form longer linear polysiloxane chains by eliminating water. This reaction can be catalyzed by either acids or bases.
Q2: What are the common side products in the polycondensation of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol?
A2: The most common side products are cyclic siloxanes and higher molecular weight linear polymers with a broad molecular weight distribution.[1] The formation of cyclic siloxanes, such as octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5), and dodecamethylcyclohexasiloxane (D6), occurs through intramolecular condensation or "back-biting" reactions, where a silanol group on a growing chain reacts with a silicon atom on the same chain.[2]
Q3: How can I characterize the main product and the side products?
A3: A combination of analytical techniques is typically used:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight distribution of the polymer products.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to determine the structure and composition of the copolymers, while 29Si NMR provides detailed information about the different siloxane linkages and end-groups.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile cyclic side products.
-
Infrared (IR) Spectroscopy: To monitor the disappearance of the Si-OH groups and the formation of Si-O-Si bonds.
II. Troubleshooting Guide
Q4: My final product has a lower than expected viscosity. What are the potential causes and solutions?
A4: Low viscosity in the final product typically indicates a low molecular weight. Several factors can contribute to this issue. The table below outlines potential causes and corresponding solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Increase reaction time or temperature. Ensure proper mixing to facilitate complete reaction. |
| Presence of Monofunctional Impurities | Use high-purity starting materials. Monofunctional siloxanes can act as chain stoppers, limiting the molecular weight. |
| Excessive Water Content | Ensure the reaction is carried out under anhydrous conditions, as excess water can shift the equilibrium towards the reactants. |
| Suboptimal Catalyst Concentration | Optimize the catalyst concentration. Too little catalyst can lead to an incomplete reaction, while too much can promote side reactions. |
| Formation of Cyclic Side Products | Adjust reaction conditions to minimize the formation of cyclic siloxanes (see Q5). |
Q5: I am observing a high concentration of cyclic siloxanes in my product. How can I minimize their formation?
A5: The formation of cyclic siloxanes is a common issue in polycondensation reactions. The following table provides strategies to minimize their formation.
| Parameter | Recommendation to Minimize Cyclics |
| Concentration | Conduct the reaction at a higher concentration. Dilute conditions favor intramolecular reactions that lead to cyclization. |
| Temperature | Lowering the reaction temperature can sometimes reduce the rate of "back-biting" reactions that form cyclics. |
| Catalyst | The choice of catalyst can influence the product distribution. Some catalysts may favor linear polymer formation over cyclization. Experiment with different acid or base catalysts. |
| Reaction Time | At equilibrium, a certain percentage of cyclics will be present. For non-equilibrium polymerizations, stopping the reaction before equilibrium is reached can yield a higher proportion of linear polymer.[2] |
Q6: How can I remove cyclic side products from my final polymer?
A6: Several purification techniques can be employed to remove low molecular weight cyclic siloxanes from the desired polymer product.
| Purification Method | Description |
| Vacuum Distillation | Heating the polymer under vacuum can effectively remove volatile cyclic siloxanes.[7] |
| Fractional Precipitation | This involves dissolving the polymer mixture in a good solvent and then adding a poor solvent to selectively precipitate the higher molecular weight linear polymer, leaving the cyclic oligomers in solution.[7] |
| Solvent Stripping | Adding a suitable organic solvent and then removing it by distillation can help to azeotropically remove residual cyclic monomers.[8] |
III. Experimental Protocols and Workflows
Experimental Protocol: Polycondensation of 1,1,3,3,5,5,7,7-octamethyl-1,7-Tetrasiloxanediol
This is a general protocol and may require optimization for specific applications.
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet, add 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol and an appropriate solvent (e.g., toluene).
-
-
Azeotropic Removal of Water:
-
Heat the mixture to reflux to azeotropically remove any residual water from the starting material.
-
-
Catalysis:
-
Cool the reaction mixture to the desired temperature (e.g., 80-110°C).
-
Add the catalyst (e.g., a small amount of a strong acid like trifluoromethanesulfonic acid or a base like potassium hydroxide).
-
-
Polycondensation:
-
Maintain the reaction at the set temperature and monitor the progress by measuring the viscosity of the reaction mixture or by taking aliquots for analysis (e.g., IR spectroscopy to observe the disappearance of the Si-OH peak). Water will be collected in the Dean-Stark trap.
-
-
Termination and Work-up:
-
Once the desired molecular weight is achieved, cool the reaction mixture and neutralize the catalyst.
-
The solvent can be removed under reduced pressure.
-
-
Purification:
-
To remove cyclic side products, the polymer can be purified by vacuum distillation or fractional precipitation.
-
Visualizations
Below are diagrams illustrating key processes in the characterization of side products in 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol reactions.
Caption: Polycondensation of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol.
Caption: Pathways to side product formation in silanol polycondensation.
Caption: General experimental workflow for synthesis and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. azom.com [azom.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2013050149A1 - Solvent stripping process for the removal of cyclic siloxanes (cyclomethicones) in silicone-based products - Google Patents [patents.google.com]
storage and handling recommendations for 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-?
A1: The primary degradation pathway for this, and other silanols, is through self-condensation. In this reaction, two silanol molecules react to form a siloxane bond (Si-O-Si) and a molecule of water. This process can lead to the formation of longer-chain siloxane oligomers and polymers, altering the properties of the material.
Q2: What are the key factors that can accelerate the degradation of this compound?
A2: The degradation of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- is primarily accelerated by:
-
Presence of Moisture: Water can participate in the condensation reaction and can also facilitate hydrolysis of any existing siloxane bonds, leading to rearrangements.
-
Incompatible pH: Both acidic and alkaline conditions can catalyze the condensation reaction. Silanols are generally most stable in a neutral to slightly acidic pH range.
-
Elevated Temperatures: Higher temperatures increase the rate of the condensation reaction.
-
Presence of Catalysts: Certain metals and their salts can act as catalysts for the condensation reaction.
Q3: How should I properly store this compound to ensure its stability?
A3: To ensure the long-term stability of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-, it is recommended to:
-
Store in a tightly sealed container: This minimizes exposure to atmospheric moisture.
-
Store in a cool, dry place: Refrigeration is often recommended to reduce the rate of potential degradation reactions.
-
Store under an inert atmosphere: For highly sensitive applications, storing under a dry, inert gas such as argon or nitrogen can prevent exposure to moisture and oxygen.
-
Avoid contact with incompatible materials: Keep away from strong acids, bases, and oxidizing agents.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Action |
| Change in viscosity (thickening or gelling of the material) | Self-condensation of the silanol groups, leading to the formation of higher molecular weight siloxane oligomers. | This indicates that degradation has occurred. The material may no longer be suitable for its intended use. Review storage conditions to prevent further degradation of remaining stock. Ensure the container is tightly sealed and stored in a cool, dry environment. |
| Appearance of cloudiness or precipitation in the solution | Formation of insoluble, higher molecular weight siloxane polymers due to condensation. | Similar to a change in viscosity, this is a sign of degradation. The solution should be filtered if possible, but the concentration of the desired compound will be lower. It is best to use a fresh, undegraded lot of the material. |
| Inconsistent experimental results | The purity of the 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- may have changed due to degradation during storage or handling. | Verify the purity of your material using an appropriate analytical technique such as HPLC or GC-MS. If degradation is confirmed, obtain a fresh batch of the compound and ensure proper storage and handling procedures are followed. |
| pH of the solution has shifted | Contamination with acidic or basic impurities, or degradation of the compound itself which can sometimes lead to byproducts that alter the pH. | Check the pH of your solution and adjust if necessary, keeping in mind that both acidic and basic conditions can promote degradation. Use high-purity solvents and reagents to avoid contamination. |
Quantitative Data on Degradation
| Condition | Temperature (°C) | Relative Humidity (%) | Expected Stability (Illustrative Half-life) | Primary Degradation Product |
| Ideal Storage | 4 | < 10 | > 1 year | Minimal |
| Ambient Storage | 25 | 50 | Months | Octamethyl-1,9-disiloxanediol and other oligomers |
| Elevated Temperature | 50 | 50 | Weeks to Months | Higher molecular weight siloxane oligomers |
| High Humidity | 25 | 90 | Weeks | Higher molecular weight siloxane oligomers |
| Acidic (pH 3) | 25 | N/A (in solution) | Days to Weeks | Higher molecular weight siloxane oligomers |
| Alkaline (pH 10) | 25 | N/A (in solution) | Days | Higher molecular weight siloxane oligomers |
Disclaimer: This data is for illustrative purposes only and represents general trends for short-chain siloxanediols. Actual degradation rates will depend on the specific conditions and the presence of any contaminants. It is highly recommended to perform your own stability studies for critical applications.
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- under various stress conditions.[1][2][3]
1. Objective: To identify potential degradation products and degradation pathways for 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- and to develop a stability-indicating analytical method.
2. Materials:
-
1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-
-
High-purity water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity solvents (e.g., acetonitrile, methanol) for sample preparation and analysis
-
Calibrated analytical balance
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC or GC-MS system
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the siloxanediol in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Store the solution at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Store the solution at 60°C for 24 hours. Neutralize a sample with 0.1 M HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Store the solution at room temperature for 24 hours.
-
Thermal Degradation (Solid State): Place a known amount of the solid siloxanediol in a temperature-controlled oven at 80°C for 48 hours. Dissolve a sample in a suitable solvent before analysis.
-
Photolytic Degradation: Expose a solution of the siloxanediol to a light source in a photostability chamber according to ICH Q1B guidelines.
-
Control Samples: Prepare control samples of the siloxanediol in the same solvents and store them under normal laboratory conditions.
4. Analysis: Analyze all stressed and control samples by a suitable stability-indicating method (e.g., HPLC or GC-MS) to determine the extent of degradation and to profile the degradation products.
Protocol for HPLC Analysis
This protocol provides a general method for the analysis of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- and its potential degradation products using High-Performance Liquid Chromatography (HPLC).
1. Instrumentation:
-
HPLC system with a UV or Refractive Index (RI) detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. For example:
-
Start with 50:50 (v/v) Acetonitrile:Water
-
Linearly increase to 95:5 (v/v) Acetonitrile:Water over 20 minutes
-
Hold at 95:5 for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector:
-
UV at 210 nm (if the compound or its degradation products have a chromophore)
-
RI detector (if no chromophore is present)
-
4. Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol for GC-MS Analysis
This protocol describes a general method for the analysis of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- and its degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]
1. Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector
-
A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)
2. Reagents:
-
High-purity helium as the carrier gas
-
A suitable solvent for sample dilution (e.g., acetone or hexane)
3. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp at 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-500
4. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., acetone) to a concentration of approximately 1 mg/mL.
-
If necessary, derivatization with a silylating agent can be performed to improve the volatility and chromatographic behavior of the silanol.
Degradation Prevention Workflow
Caption: Workflow for preventing the degradation of 1,7-Tetrasiloxanediol.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]
- 5. Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- as a Simethicone Impurity Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- (also known as Simethicone Impurity 4) with other relevant simethicone impurity standards. The information presented herein is supported by experimental data and detailed analytical protocols to assist in the validation and selection of the most appropriate reference standards for quality control and drug development.
Introduction to Simethicone and its Impurities
Simethicone, a mixture of polydimethylsiloxane (PDMS) and silicon dioxide, is an over-the-counter medication used to relieve the symptoms of excess gas in the gastrointestinal tract. The manufacturing process of simethicone can result in the formation of various process-related impurities, primarily low-molecular-weight siloxanes. Regulatory bodies require stringent control and monitoring of these impurities to ensure the safety and efficacy of the final drug product. Accurate identification and quantification of these impurities necessitate the use of well-characterized reference standards.
This guide focuses on the validation of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- as a primary reference standard for simethicone impurity profiling and compares its performance with other commonly encountered siloxane impurities.
Comparative Analysis of Simethicone Impurity Standards
The selection of a suitable impurity standard is critical for the development of robust and reliable analytical methods. This section compares key quality attributes of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- with two other significant simethicone impurities: Octamethylcyclotetrasiloxane (D4) and Hexamethyldisiloxane (L2).
| Feature | 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | Octamethylcyclotetrasiloxane (D4) | Hexamethyldisiloxane (L2) |
| CAS Number | 3081-07-0 | 556-67-2 | 107-46-0 |
| Molecular Formula | C8H26O5Si4 | C8H24O4Si4 | C6H18OSi2 |
| Molecular Weight | 314.63 g/mol | 296.62 g/mol | 162.38 g/mol |
| Typical Purity (from CoA) | >90%[1] | 99.86% (by GC)[2] | >99% (by GC)[3] |
| Physical Form | - | Colorless to light yellow liquid[2] | Colorless clear liquid[3] |
| Key Analytical Techniques | GC, FTIR, NMR | GC, HPLC | GC, NMR, IR[3] |
Experimental Protocols
Accurate and reproducible quantification of simethicone impurities relies on well-defined analytical methods. This section provides detailed protocols for Gas Chromatography (GC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
Gas Chromatography (GC-FID) Method for Simethicone Impurity Profiling
Gas chromatography with a flame ionization detector (GC-FID) is a widely used technique for the separation and quantification of volatile and semi-volatile siloxane impurities in simethicone.
Experimental Workflow:
Caption: Gas Chromatography (GC) analysis workflow for simethicone impurities.
Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent |
| Injector Temperature | 200-250 °C |
| Detector Temperature | 250-300 °C |
| Carrier Gas | Nitrogen or Helium |
| Flow Rate | 1.0 - 2.3 mL/min |
| Injection Volume | 0.5 - 1.0 µL |
| Split Ratio | 10:1 |
| Oven Program | Initial temp 80°C (hold 5 min), ramp at 10°C/min to 230°C (hold 10 min) |
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 50 mg of the reference standard (e.g., 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-) into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent like toluene or methylene chloride.
-
Sample Solution: Accurately weigh about 500 mg of the simethicone sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the same solvent.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Fourier-Transform Infrared (FTIR) Spectroscopy for Polysiloxane Analysis
FTIR spectroscopy is a rapid and non-destructive technique used for the identification and quantification of the polysiloxane component in simethicone. The method is based on the characteristic absorption of infrared radiation by the Si-O-Si and Si-C bonds.
Logical Relationship for FTIR Analysis:
Caption: Logical flow for quantitative analysis of polysiloxanes using FTIR.
Instrumentation and Parameters:
| Parameter | Value |
| Spectrometer | Shimadzu IRAffinity-1 or equivalent |
| Scan Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16-32 |
| Cell | 0.5 mm path length NaCl or KBr cells |
Standard and Sample Preparation:
-
Standard Solution: Prepare a series of standard solutions of the simethicone reference standard in toluene at concentrations ranging from 0.5 mg/mL to 5 mg/mL.
-
Sample Solution: Prepare a solution of the simethicone sample in toluene with an expected concentration within the calibration range.
-
Acquire the FTIR spectrum of each standard and the sample solution.
-
Measure the absorbance of the peak at approximately 1260 cm⁻¹, which corresponds to the Si-C stretching vibration.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the polysiloxane in the sample solution from the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary analytical method for the quantification of substances without the need for a chemically identical reference standard. It relies on the direct proportionality between the integrated signal area and the number of nuclei responsible for that signal.
Experimental Workflow for qNMR:
Caption: Workflow for quantitative NMR (qNMR) analysis of simethicone impurities.
Instrumentation and Parameters:
| Parameter | Value |
| NMR Spectrometer | Bruker Avance 400 MHz or equivalent |
| Nucleus | ¹H |
| Solvent | Chloroform-d (CDCl₃) |
| Internal Standard | Maleic Acid or other suitable standard |
| Relaxation Delay (d1) | > 5 x T₁ of the slowest relaxing proton |
| Pulse Angle | 90° |
| Number of Scans | 16 or more for good signal-to-noise |
Calculation:
The concentration of the analyte can be calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Conclusion
The validation of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- as a simethicone impurity standard is crucial for ensuring the quality and safety of simethicone-containing pharmaceutical products. This guide provides a comparative framework and detailed analytical protocols to aid researchers and quality control professionals in this process. The choice of the most suitable impurity standard and analytical methodology will depend on the specific requirements of the analysis, including the desired level of sensitivity, selectivity, and the available instrumentation. While GC-FID and FTIR are well-established and robust methods, qNMR offers a powerful alternative as a primary ratio method, reducing the reliance on specific reference standards for every impurity.
References
Purity Analysis of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol, a key organosilicon compound. We will explore the experimental protocol for GC-MS analysis and compare its performance with alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data derived from analogous compounds where direct data is unavailable.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol, GC-MS offers high resolution and sensitivity, enabling the detection and quantification of potential impurities.
Potential Impurities
Based on the synthesis of similar siloxane compounds, potential impurities in commercial 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol may include:
-
Cyclic siloxanes: Such as octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5), and dodecamethylcyclohexasiloxane (D6), which are common starting materials or byproducts.
-
Linear siloxanes: Shorter or longer chain linear siloxanediols or other siloxane oligomers.
-
Unreacted starting materials: Depending on the synthesis route.
-
Byproducts from side reactions: Such as condensation products.
Experimental Protocol: GC-MS
The following protocol is a recommended starting point for the GC-MS analysis of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol, based on methods for similar linear and cyclic siloxanes.[1][2][3]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as hexane or a mixture of hexane and acetone (1:1 v/v).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.
2. GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio of 50:1 or as appropriate for the concentration) |
| Oven Program | - Initial temperature: 80 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Final hold: 10 minutes at 280 °C |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-600 |
3. Data Analysis:
-
Identify the main peak corresponding to 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).
-
Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, use an internal or external standard method.
Comparison with Alternative Analytical Techniques
While GC-MS is a robust method, other techniques like HPLC and qNMR offer alternative or complementary approaches for purity analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is particularly useful for the analysis of less volatile or thermally labile compounds. For siloxanediols, reversed-phase HPLC can be a suitable method.
Advantages of HPLC:
-
Suitable for non-volatile impurities.
-
No risk of thermal degradation of the analyte.
-
Can be coupled with various detectors for enhanced selectivity and sensitivity (e.g., UV, MS).
Challenges of HPLC for Siloxanediols:
-
Siloxanes lack strong UV chromophores, necessitating the use of detectors like mass spectrometry (MS) or evaporative light scattering (ELSD) for sensitive detection.
-
Method development can be more complex compared to GC-MS for this class of compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve using a certified reference material.[4][5]
Advantages of qNMR:
-
Provides structural information and quantification simultaneously.
-
Highly accurate and precise when performed correctly.
-
Non-destructive technique.
-
Can be used to determine the purity of a substance by using a certified internal standard.[6]
Challenges of qNMR:
-
Lower sensitivity compared to GC-MS and HPLC-MS.
-
Requires a high-field NMR spectrometer for optimal resolution and sensitivity.
-
Potential for peak overlap in complex mixtures, which can complicate quantification.
Performance Comparison
The following table summarizes the expected performance of GC-MS, HPLC, and qNMR for the purity analysis of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol, based on data for analogous compounds.
| Parameter | GC-MS | HPLC-MS | qNMR |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low ng/mL to pg/mL | µg/mL to mg/mL |
| Limit of Quantification (LOQ) | ng/mL range | ng/mL range | µg/mL to mg/mL |
| Linearity (R²) | > 0.99 | > 0.99 | Not applicable (direct quantification) |
| Precision (RSD) | < 5% | < 5% | < 1% |
| Accuracy/Recovery | 90-110% (with appropriate standard) | 90-110% (with appropriate standard) | Highly accurate with certified standard |
Visualizing the Workflow and Logic
To better illustrate the experimental and logical processes, the following diagrams are provided in Graphviz DOT language.
Conclusion
The choice of analytical technique for the purity determination of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol depends on the specific requirements of the analysis.
-
GC-MS is a highly sensitive and specific method, well-suited for identifying and quantifying volatile and semi-volatile impurities. It is often the method of choice for routine quality control.
-
HPLC-MS provides a valuable alternative, especially for non-volatile or thermally sensitive impurities that may not be amenable to GC analysis.
-
qNMR offers a primary method for purity assessment with high accuracy and precision, providing both structural and quantitative information without the need for specific reference standards for each impurity. It is an excellent tool for the certification of reference materials and for orthogonal verification of purity results obtained by chromatographic methods.
For comprehensive purity profiling, a combination of these orthogonal techniques is recommended to ensure the highest confidence in the quality of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol used in research, development, and manufacturing.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of cyclic and linear siloxanes in soil samples by ultrasonic-assisted extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of cyclic and linear siloxanes in wastewater samples by ultrasound-assisted dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Guide to Silane Coupling Agents: Featuring 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-
For researchers, scientists, and drug development professionals seeking to optimize interfacial adhesion and surface modification, the selection of an appropriate silane coupling agent is a critical consideration. This guide provides a comprehensive comparison of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-, a silanol-terminated short-chain siloxane, with other commonly employed silane coupling agents such as amino-silanes, epoxy-silanes, and vinyl-silanes. The information presented herein is a synthesis of available experimental data and scientifically grounded principles of silane chemistry.
Executive Summary
Silane coupling agents are bifunctional molecules that act as a bridge between inorganic substrates and organic polymers, enhancing adhesion and improving the overall performance of composite materials. While traditional organofunctional silanes have been extensively studied, silanol-terminated oligomers like 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- offer a unique set of properties. This guide will delve into a comparative analysis of their performance, supported by experimental data for common silanes and a theoretical framework for the performance of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-.
Mechanism of Action: A Visual Representation
The fundamental mechanism of silane coupling agents involves the hydrolysis of alkoxy groups to form reactive silanol groups, which then condense with hydroxyl groups on the surface of inorganic substrates and can also cross-link with each other. The organofunctional group of the silane interacts with the organic matrix.
Performance Comparison of Silane Coupling Agents
The performance of a silane coupling agent is highly dependent on its chemical structure, the nature of the substrate, the organic polymer, and the application conditions. The following tables summarize the performance of common silane coupling agents based on available experimental data and provide a projected performance profile for 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-.
Table 1: Quantitative Performance Data of Common Silane Coupling Agents
| Silane Coupling Agent | Substrate | Polymer Matrix | Adhesion Strength (MPa) | Test Method | Reference |
| 3-Aminopropyltriethoxysilane (APTES) | Aluminum | Epoxy | 20.7 | Pull-off Adhesion | [1] |
| γ-Glycidoxypropyltrimethoxysilane (GPTMS) | Aluminum | Epoxy | 18.5 | Pull-off Adhesion | [1] |
| Vinyltrimethoxysilane (VTMS) | Glass | Polyester | 15.2 | Lap Shear | [2] |
| 3-Aminopropyltriethoxysilane (APTES) | Glass | Polyamide | 22.1 | Lap Shear | [2] |
Note: The values presented are indicative and can vary significantly based on the specific experimental conditions.
Table 2: Projected Performance Profile of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-
| Property | Projected Performance | Rationale |
| Adhesion to Hydrophilic Surfaces | Good to Excellent | The presence of two terminal silanol groups allows for direct condensation with surface hydroxyls without the need for a hydrolysis step, potentially leading to a well-organized and stable interfacial layer. |
| Adhesion to Hydrophobic Surfaces | Moderate | The octamethylsiloxane backbone provides a degree of hydrophobicity, which can improve compatibility and wetting on less polar substrates compared to more polar organofunctional silanes. |
| Hydrolytic Stability of Bonded Interface | Good | The formation of Si-O-Substrate bonds is generally stable. The absence of hydrolyzable alkoxy groups in the applied form eliminates byproducts like alcohol, which can sometimes interfere with interface stability. |
| Compatibility with Silicone Matrices | Excellent | The chemical structure is very similar to polydimethylsiloxane (PDMS), ensuring excellent miscibility and co-reactivity with silicone-based polymers and adhesives. |
| Reactivity | Moderate | The condensation reaction of silanols is generally slower than the hydrolysis of alkoxy silanes, which can be advantageous for controlling the curing process and achieving a more ordered interface. |
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison of silane coupling agent performance, standardized experimental protocols are essential.
Pull-off Adhesion Test (based on ASTM D4541)
This method measures the tensile force required to pull a test dolly, bonded to the coated substrate, away from the surface.
Methodology:
-
Substrate Preparation: The substrate surface is cleaned and degreased to ensure a consistent and reactive surface.
-
Silane Application: A solution of the silane coupling agent is applied to the substrate by dipping, spraying, or brushing. For 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-, a solution in a non-polar solvent can be used. For traditional silanes, a pre-hydrolyzed solution is often prepared.
-
Curing: The treated substrate is cured at a specified temperature and time to promote the condensation reaction between the silanol groups and the substrate surface.
-
Dolly Adhesion: A standardized test dolly is bonded to the silane-treated surface using a compatible adhesive.
-
Adhesive Curing: The adhesive is allowed to cure fully according to the manufacturer's instructions.
-
Pull-off Test: A pull-off adhesion tester is attached to the dolly, and a perpendicular tensile force is applied at a controlled rate until the dolly detaches.
-
Data Analysis: The force at which detachment occurs is recorded, and the adhesion strength is calculated in megapascals (MPa). The failure mode (adhesive, cohesive, or substrate failure) is also noted.
Contact Angle Measurement
This technique assesses the wettability of a surface by measuring the angle at which a liquid droplet contacts the solid surface. A lower contact angle generally indicates better wetting and potentially better adhesion.
Methodology:
-
Surface Preparation: A flat, smooth substrate is treated with the silane coupling agent as described above.
-
Droplet Deposition: A small, precise volume of a probe liquid (typically deionized water) is dispensed onto the treated surface.
-
Image Capture: A high-resolution camera captures a profile image of the droplet.
-
Angle Measurement: Software is used to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point. Multiple measurements are taken at different locations on the surface to ensure statistical relevance.
Discussion and Comparative Analysis
Traditional Silane Coupling Agents (Amino, Epoxy, Vinyl):
-
Advantages: These silanes possess reactive organic functional groups that can form strong covalent bonds with a wide range of polymer matrices, leading to high adhesion strengths.[1][2] They are well-established and have a large body of supporting literature and application data.
-
Disadvantages: The hydrolysis of alkoxy groups can be sensitive to pH and water concentration, and the release of alcohol byproducts can sometimes be undesirable. The choice of organofunctional group is critical and must be carefully matched to the polymer matrix for optimal performance.
1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-:
-
Projected Advantages:
-
Direct Reactivity: The presence of terminal silanol groups eliminates the need for a hydrolysis step, simplifying the application process and avoiding the generation of volatile organic compounds (VOCs) from alcohol byproducts.
-
Controlled Condensation: The condensation of silanols can be more readily controlled than the hydrolysis of alkoxysilanes, potentially leading to a more ordered and defect-free interfacial layer.
-
Inherent Flexibility: The siloxane backbone provides a degree of flexibility to the interfacial layer, which can help to dissipate stress and improve the durability of the bond.
-
Hydrophobicity: The methyl groups along the siloxane chain impart a hydrophobic character to the treated surface.[3][4]
-
-
Projected Disadvantages:
-
Limited Co-reactivity: Lacking a specific organofunctional group, its interaction with non-silicone organic polymers will primarily be through weaker van der Waals forces and physical entanglement, which may result in lower adhesion strength compared to organofunctional silanes in these systems.
-
Self-Condensation: The silanol groups can self-condense to form longer siloxane chains or cyclic species, which might compete with the reaction with the substrate surface if not properly controlled.
-
Signaling Pathways and Interfacial Chemistry
The interaction of silane coupling agents at the molecular level dictates the macroscopic adhesion performance. The following diagram illustrates the key chemical interactions at the interface.
Conclusion
The choice between 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- and traditional organofunctional silane coupling agents depends heavily on the specific application requirements.
-
For applications requiring the highest possible adhesion strength to a wide variety of organic polymers, traditional organofunctional silanes remain the preferred choice due to their ability to form strong covalent bonds with the polymer matrix.
-
1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- presents a compelling alternative for applications where:
-
Compatibility with silicone-based materials is paramount.
-
A hydrophobic surface modification is desired.
-
The avoidance of alcohol byproducts is critical.
-
A more controlled and simplified application process is advantageous.
-
Further experimental studies directly comparing the adhesion performance of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- with a range of traditional silanes on various substrates and with different polymer matrices are warranted to fully elucidate its potential as a versatile coupling agent. Researchers are encouraged to utilize the experimental protocols outlined in this guide to conduct such comparative evaluations.
References
Performance of Elastomers Synthesized from 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol versus Other Diols: A Comparative Guide
The synthesis of elastomers with tailored properties is a cornerstone of materials science, with the choice of diol as a chain extender or soft segment precursor playing a pivotal role in determining the final performance characteristics. This guide provides a comparative analysis of elastomers synthesized using 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol against those synthesized with other common diols, such as short-chain aliphatic diols (e.g., 1,4-butanediol) and polyether diols.
The incorporation of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol, a siloxane-based diol, into the polymer backbone, typically in the formation of polyurethanes, imparts a unique combination of properties. These characteristics arise from the inherent flexibility, hydrophobicity, and high thermal stability of the siloxane (Si-O-Si) bond.
Comparative Performance Data
| Property | Elastomer with 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol (Expected) | Elastomer with 1,4-Butanediol[1][2] | Elastomer with Polyether Diol (e.g., PTMEG)[1] |
| Tensile Strength | Moderate to High | High | Moderate to High |
| Elongation at Break | High | Moderate | High |
| Hardness (Shore A) | Lower | Higher | Lower to Moderate |
| Glass Transition Temp. (Tg) | Very Low (< -50 °C) | Moderate | Low (-20 to -50 °C) |
| Thermal Stability | High | Moderate | Moderate |
| Hydrolytic Stability | Excellent | Good | Good |
| Surface Hydrophobicity | High | Low | Low |
Note: This table presents expected trends and representative values based on the general effects of different diol types on polyurethane elastomer properties as described in the literature. The values can vary significantly based on the specific formulation and synthesis conditions.
Key Performance Differences
Mechanical Properties
Elastomers synthesized with short-chain aliphatic diols like 1,4-butanediol (BDO) typically exhibit high tensile strength and hardness.[1][2] This is attributed to the formation of well-defined, crystalline hard segments that act as physical crosslinks. In contrast, the incorporation of the longer, more flexible 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is expected to result in elastomers with lower hardness, higher flexibility, and greater elongation at break. The bulky and flexible nature of the siloxane chain disrupts the packing of the hard segments, leading to a softer and more elastomeric material.
Thermal Properties
A significant advantage of using siloxane-based diols is the enhancement of thermal stability. The high bond energy of the Si-O bond contributes to the superior thermal resistance of the resulting elastomer compared to those based on conventional polyether or polyester diols. Furthermore, polysiloxanes have very low glass transition temperatures (Tg), which imparts excellent low-temperature flexibility to the elastomers.
Surface Properties and Biocompatibility
The low surface energy of polysiloxanes leads to a hydrophobic surface in the resulting elastomers. This can be advantageous for applications requiring water repellency and can also influence biocompatibility. Polysiloxane-based polyurethanes are known for their good biocompatibility, making them suitable for various medical applications.[3]
Experimental Protocols
A general experimental protocol for the synthesis of polyurethane elastomers for a comparative study is provided below. This protocol can be adapted to compare the effects of different diols.
Synthesis of Polyurethane Elastomers (Two-Step Prepolymer Method)
Materials:
-
Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI)
-
Polyol (e.g., Polytetramethylene ether glycol - PTMEG)
-
Chain Extender Diols:
-
1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol
-
1,4-Butanediol (BDO)
-
Polyethylene glycol (PEG)
-
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Solvent (e.g., N,N-Dimethylacetamide - DMAc)
Procedure:
-
Prepolymer Synthesis:
-
The polyol is dried under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove moisture.
-
In a reaction vessel under a nitrogen atmosphere, the dried polyol is reacted with a stoichiometric excess of the diisocyanate at a controlled temperature (e.g., 70-80 °C) with stirring.
-
The reaction is monitored by titrating the isocyanate (NCO) content until it reaches the theoretical value for the prepolymer.
-
-
Chain Extension:
-
The prepolymer is dissolved in the solvent.
-
A stoichiometric amount of the chain extender diol (e.g., 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol, BDO, or PEG) is added to the prepolymer solution with vigorous stirring.
-
A catalytic amount of DBTDL is added to the mixture.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 60-70 °C) until the desired molecular weight is achieved, which can be monitored by the viscosity of the solution.
-
-
Film Casting and Curing:
-
The resulting polymer solution is cast onto a flat surface (e.g., a glass plate) to a uniform thickness.
-
The solvent is evaporated in a vacuum oven at a controlled temperature.
-
The resulting elastomer film is then cured at an elevated temperature (e.g., 100-120 °C) for a specified period to ensure complete reaction.[4]
-
Characterization:
-
Mechanical Properties: Tensile strength, elongation at break, and Shore hardness are measured using a universal testing machine and a durometer according to relevant ASTM standards.
-
Thermal Properties: Thermogravimetric analysis (TGA) is used to determine the thermal stability, and differential scanning calorimetry (DSC) is used to measure the glass transition temperature.
-
Structural Analysis: Fourier-transform infrared spectroscopy (FTIR) is used to confirm the formation of urethane linkages and to study hydrogen bonding within the polymer.
Visualizations
Caption: Influence of Diol Choice on Elastomer Properties.
Caption: Experimental Workflow for Comparative Analysis.
References
Quantitative Analysis of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- in Complex Mixtures: A Comparative Guide
The accurate quantification of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-, a type of organosilanol, in complex matrices is crucial for various applications, from monitoring its presence in biological systems to quality control in industrial processes.[1][2] This guide provides a comparative overview of the primary analytical techniques employed for this purpose, detailing their methodologies and presenting experimental data to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
The primary challenge in analyzing silanols lies in their chemical nature, which can influence their stability and interaction with analytical instrumentation.[3] The choice of analytical method is often dictated by the complexity of the sample matrix, the required sensitivity, and the available equipment. The most common techniques for the quantification of siloxanes and related compounds are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Quantitative Analytical Methods
The following table summarizes the key performance characteristics of the most prevalent analytical techniques for the quantification of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- and similar siloxane compounds.
| Technique | Principle | Sample Preparation | Typical Limit of Quantification (LOQ) | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and quantification. | Often requires derivatization to increase volatility and thermal stability. Liquid-liquid extraction or solid-phase extraction for sample clean-up.[4] | Low µg/m³ to pg/µL range.[5][6] | High sensitivity and selectivity. Provides structural information for compound identification. Well-established methods for various siloxanes.[6] | Derivatization can add complexity and potential for sample loss. Not suitable for non-volatile compounds. High temperatures can degrade thermally labile analytes. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a mobile phase and a stationary phase. Detection can be achieved using various detectors (e.g., UV, RI, MS). | Minimal sample preparation, often limited to filtration and dilution. | ng/mL to µg/mL range, depending on the detector. | Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[7] Can be coupled with MS for enhanced selectivity. | Lower resolution compared to GC for some applications. Sensitivity can be limited with non-UV absorbing compounds when using UV detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed information about the structure and quantity of molecules. 29Si NMR is particularly useful for siloxanes.[8] | Minimal sample preparation, typically dissolving the sample in a deuterated solvent. | Generally in the mg/mL range, but can be improved with advanced techniques. | Non-destructive. Provides absolute quantification without the need for calibration curves (with an internal standard).[9] Gives detailed structural information.[10] | Lower sensitivity compared to chromatographic methods.[11] Can be complex to interpret for mixtures. High instrument cost. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Siloxane Analysis
This protocol is a general guideline for the quantification of volatile methyl siloxanes (VMSs) and can be adapted for 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- with appropriate modifications, such as derivatization.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To a 10 mL sample, add a known amount of an appropriate internal standard (e.g., dodecane).[12]
-
Add 5 mL of a suitable extraction solvent (e.g., acetone or hexane).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the organic layer to a clean vial for analysis.
b. Derivatization (Silylation)
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
c. GC-MS Parameters
-
Injector: Splitless mode, 250°C.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.
d. Quantification
Create a calibration curve using standards of the target analyte with the internal standard. The concentration of the analyte in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general method for the analysis of siloxanes and may require optimization for the specific analyte and matrix.
a. Sample Preparation
-
For liquid samples, filter through a 0.45 µm syringe filter to remove particulate matter.
-
If necessary, dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.
-
For solid samples, perform a solvent extraction followed by filtration.
b. HPLC Parameters
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable.[4]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[13] For example, start with 50% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: A Refractive Index (RI) detector is suitable for non-chromophoric compounds like siloxanols.[7] Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be used for higher sensitivity.
c. Quantification
Prepare a series of calibration standards of the analyte in the mobile phase. Inject the standards and the sample, and construct a calibration curve by plotting the peak area against the concentration.
Visualizations
Caption: Workflow for quantitative analysis by GC-MS.
Caption: Workflow for quantitative analysis by HPLC.
References
- 1. 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | C8H26O5Si4 | CID 76504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | 3081-07-0 [chemicalbook.com]
- 3. The challenge of silanol species characterization in zeolites - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Identification of metabolites of octamethylcyclotetrasiloxane (D(4)) in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Detection and characterization of poly(dimethylsiloxane)s in biological tissues by GC/AED and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. magritek.com [magritek.com]
- 9. osti.gov [osti.gov]
- 10. High resolution solid-state 29Si NMR spectroscopy of silicone gels used to fill breast prostheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. silicones.eu [silicones.eu]
- 13. Separation of Octamethylcyclotetrasiloxane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
comparative study of surface energy modification using different siloxane oligomers
This guide provides a comparative analysis of various siloxane oligomers used for modifying the surface energy of materials. It is intended for researchers, scientists, and professionals in drug development and material science who are interested in tailoring surface properties such as hydrophobicity, wetting, and adhesion. The performance of different siloxane structures is compared using experimental data from peer-reviewed studies, with detailed protocols for key analytical methods.
Introduction to Siloxane Oligomers for Surface Modification
Siloxane oligomers are short-chain polymers based on a silicon-oxygen backbone (...-Si-O-Si-...). Their unique properties, including the high flexibility of the siloxane bond and the low cohesive energy of their organic side groups (typically methyl groups), make them exceptionally effective at lowering surface energy.[1][2] When applied to a surface, these molecules tend to orient themselves with the low-energy organic side chains facing outwards, creating a new surface with properties like hydrophobicity and lubricity.[3] The versatility of siloxane chemistry allows for the synthesis of a wide range of oligomers with different functional groups, enabling precise control over the final surface energy.
Comparative Performance of Siloxane Oligomers
The effectiveness of a siloxane oligomer in modifying surface energy is highly dependent on its molecular structure, including the type of functional groups, chain length, and overall architecture.
1. Effect of Terminal Functional Groups
The functional groups at the ends of the siloxane chains play a critical role in determining surface properties. A direct comparison between methyl (CH₃) and trifluoromethyl (CF₃) terminated polydimethylsiloxane (PDMS) chains reveals significant differences in surface tension. While both maintain low surface tension, the strong electronegativity of the fluorine atoms in CF₃ groups leads to a slight increase in surface tension compared to the standard methyl-terminated chains.[4] However, this effect is coupled with the chain length.
2. Effect of Siloxane Chain Length
Across different types of functionalization, the length of the siloxane chain is a critical factor. As the chain length increases, the surface tension tends to decrease.[4][5] This is attributed to enhanced van der Waals interactions and a larger surface area covered by the low-energy siloxane backbone, which minimizes surface energy.[4][5] This trend holds for both methyl and trifluoromethyl-terminated siloxanes.
3. High-Performance Functionalization: Perfluorinated Ethers
For applications requiring extremely low surface energies, siloxane backbones can be functionalized with larger, high-performance groups. Reacting an allyl amide functional perfluorinated ether (PFE) with a siloxane network can dramatically reduce the surface energy of the material. This modification leverages the strong driving force of the lower-energy CF₃ groups to segregate to the surface, creating a highly repellent, low-energy interface.[6]
4. Grafting Hydrophilic Moieties: Poly(ethylene glycol)
In contrast to creating hydrophobic surfaces, siloxane oligomers can also be modified to act as surfactants by grafting hydrophilic groups. Attaching poly(ethylene glycol) (PEG) to a hydrophobic siloxane backbone creates an amphiphilic oligomer that is surface-active in aqueous solutions. The critical aggregation concentration (CAC), a measure of surfactant efficiency, decreases as the amount of hydrophilic PEG substitution is reduced, indicating that a higher proportion of the hydrophobic siloxane backbone leads to more efficient surface activity.[1]
Quantitative Data Summary
The following tables summarize experimental data on the performance of different siloxane oligomers in modifying surface energy and related properties.
Table 1: Surface Tension of PDMS with Different Terminal Groups and Chain Lengths Data sourced from molecular dynamics simulations.[4][5]
| Siloxane Chain Length (Repeat Units) | Terminal Group | Surface Tension (dyn/cm) |
| 8 | Methyl (CH₃) | ~18.5 |
| 8 | Trifluoromethyl (CF₃) | ~19.5 |
| 20 | Methyl (CH₃) | ~17.0 |
| 20 | Trifluoromethyl (CF₃) | ~18.0 |
| 35 | Methyl (CH₃) | ~16.0 |
| 35 | Trifluoromethyl (CF₃) | ~17.0 |
Table 2: Surface Energy Modification of a PDMS Elastomer with Perfluoroether (PFE) Data sourced from experimental measurements.[6]
| PFE Concentration in Bulk (%) | Resulting Surface Energy (mJ/m²) |
| 0 (Unmodified PDMS) | 22.0 |
| 0.25 | 12.0 |
| 0.50 | 9.0 |
| 1.25 | 8.0 |
Table 3: Surface Activity of PEG-Grafted Siloxane Oligomers Data sourced from experimental measurements.[1]
| Siloxane Oligomer | Hydrophilic (PEG) Content | Critical Aggregation Concentration (g/dL) |
| System A | High | > 0.1 |
| System B | Medium | ~0.05 |
| System C | Low | < 0.01 |
Experimental Protocols
Accurate characterization of surface energy is crucial for comparing the performance of siloxane oligomers. The following are detailed methodologies for key experiments.
1. Synthesis of Functionalized Siloxanes via Hydrosilylation
Hydrosilylation is a common and efficient method for grafting functional groups onto a siloxane backbone.[6][7]
-
Materials: Poly(hydromethyl siloxane) or other Si-H functional oligomer, a molecule with a terminal allyl group (e.g., allyl-PEG, allyl amide PFE), Karstedt's catalyst (platinum-based).
-
Procedure:
-
Dissolve the Si-H functional siloxane oligomer in an appropriate solvent (e.g., toluene) in a reaction flask under an inert atmosphere (e.g., nitrogen).
-
Add the allyl-functional molecule in a stoichiometric ratio corresponding to the desired degree of substitution.
-
Introduce a catalytic amount of Karstedt's catalyst to the mixture.
-
Allow the reaction to proceed at a specified temperature (e.g., 60-80 °C) for several hours.
-
Monitor the reaction's progress by observing the disappearance of the Si-H peak (around 2160 cm⁻¹) using FT-IR spectroscopy.
-
Once the reaction is complete, the product can be purified to remove the catalyst and any unreacted starting materials.
-
2. Surface Energy Determination via Contact Angle Measurement
The Owens-Wendt-Rabel-Kaelble (OWRK) method is a widely used technique to determine the surface free energy of a solid, along with its polar and dispersive components, based on contact angle measurements.[8][9][10]
-
Materials: A set of at least two probe liquids with known total surface tensions (γₗ) and their polar (γₗᵖ) and dispersive (γₗᵈ) components (e.g., deionized water, diiodomethane, glycerol), optical tensiometer with a sessile drop setup.
-
Procedure:
-
Substrate Preparation: Prepare a smooth, clean, and uniform film of the siloxane-modified material on a solid substrate.
-
Contact Angle Measurement:
-
Place the substrate on the stage of the optical tensiometer.
-
Dispense a small droplet (e.g., 2-5 µL) of the first probe liquid onto the surface.
-
Capture a high-resolution image of the droplet profile.
-
Use the instrument's software to analyze the image and calculate the static contact angle (θ).
-
Repeat the measurement at multiple locations on the surface to ensure statistical validity.
-
-
Repeat for Other Liquids: Repeat step 2 for at least one other probe liquid with different polarity.
-
OWRK Calculation: The total surface energy of the solid (γₛ) is the sum of its dispersive (γₛᵈ) and polar (γₛᵖ) components. The OWRK equation relates these components to the measured contact angle:
γₗ(1 + cosθ) = 2√(γₛᵈγₗᵈ) + 2√(γₛᵖγₗᵖ)
This equation can be rearranged into the linear form y = mx + c:
(γₗ(1 + cosθ)) / (2√(γₗᵈ)) = √(γₛᵖ) * (√(γₗᵖ)/√(γₗᵈ)) + √(γₛᵈ)
By plotting the left side of the equation against (√(γₗᵖ)/√(γₗᵈ)) for the different probe liquids, √(γₛᵖ) is obtained from the slope and √(γₛᵈ) from the y-intercept. The total surface energy (γₛ) is then calculated as γₛ = γₛᵈ + γₛᵖ.
-
Visualizations
Caption: Experimental workflow for determining surface energy using the OWRK method.
Caption: General reaction scheme for hydrosilylation to functionalize siloxanes.
Caption: Logical diagram of siloxane orientation at an interface to lower surface energy.
References
- 1. researchgate.net [researchgate.net]
- 2. Wetting on Silicone Surfaces [arxiv.org]
- 3. paint.org [paint.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. lehigh.edu [lehigh.edu]
- 7. mdpi.com [mdpi.com]
- 8. Monitoring the Surface Energy Change of Nanoparticles in Functionalization Reactions with the NanoTraPPED Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of surface wettability on the interfacial adhesion of a thermosetting elastomer on glass - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05916E [pubs.rsc.org]
- 10. Controlling unequal surface energy results caused by test liquids: the case of UV/O3 Treated PET - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biocompatible Surfaces: Evaluating Surfaces Modified with 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-
For Researchers, Scientists, and Drug Development Professionals
The pursuit of truly biocompatible materials is a cornerstone of modern biomedical research and development. The ideal biomaterial should seamlessly integrate with host tissues, eliciting minimal adverse reactions and promoting the desired biological response. Surface modification has emerged as a critical strategy to enhance the biocompatibility of various substrates without altering their bulk properties. This guide provides a comparative analysis of surfaces modified with 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-, a short-chain siloxane, against two widely used alternatives: Poly(ethylene glycol) (PEG) coatings and albumin-coated surfaces.
While direct experimental data on surfaces exclusively modified with 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- is limited in publicly accessible literature, its biocompatibility profile can be inferred from the well-documented behavior of short-chain siloxanes and silanol-terminated compounds. These molecules are known to form self-assembled monolayers on hydroxylated surfaces, creating a well-defined and reproducible surface chemistry.
Comparative Analysis of Surface Properties and Biocompatibility
This section compares the expected performance of surfaces modified with 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- with that of PEGylated and albumin-coated surfaces across key biocompatibility parameters.
| Feature | 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | Poly(ethylene glycol) (PEG) | Albumin |
| Surface Chemistry | Siloxane backbone with terminal hydroxyl groups and methyl side chains. | Long-chain, hydrophilic polymer. | Adsorbed layer of the most abundant protein in blood plasma.[1][2] |
| Surface Hydrophilicity | Expected to be moderately hydrophobic due to the octamethyl structure. | Highly hydrophilic.[3] | Hydrophilic. |
| Protein Adsorption | Expected to exhibit low to moderate non-specific protein adsorption. | Significantly reduces non-specific protein adsorption.[4][5] | Can enhance the adhesion of specific cell types while reducing non-specific protein fouling.[1][2] |
| Platelet Adhesion | Expected to show reduced platelet adhesion compared to unmodified surfaces. | Markedly reduces platelet adhesion and activation. | Significantly diminishes platelet adhesion and coagulation activation.[6][7] |
| Cell Adhesion & Proliferation | May support cell adhesion and proliferation depending on the underlying substrate and cell type. | Generally resists cell adhesion. | Can promote the adhesion and proliferation of certain cell types, such as stem cells.[2] |
| In Vivo Biocompatibility | Expected to have good in vivo biocompatibility with a mild foreign body response. | Generally considered highly biocompatible and non-immunogenic.[4] | Excellent biocompatibility, as it is a native biological molecule.[1][2] |
Experimental Protocols for Biocompatibility Assessment
The following are detailed methodologies for key experiments to assess the biocompatibility of surface-modified materials. These protocols are based on established standards and common laboratory practices.
In Vitro Cytotoxicity Assessment (Based on ISO 10993-5)
This test evaluates the potential of a material to cause cell death.[8][9][10][11] The MTT assay is a common colorimetric method for this purpose.[12][13][14][15][16]
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Methodology:
-
Material Extraction: Prepare extracts of the test material, negative control (e.g., high-density polyethylene), and positive control (e.g., organotin-stabilized PVC) according to ISO 10993-12 standards.
-
Cell Culture: Culture a suitable cell line, such as L929 mouse fibroblasts, in appropriate media.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Exposure: Replace the culture medium with the prepared material extracts and controls. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.
Cell Adhesion and Proliferation Assessment
This involves direct seeding of cells onto the modified surfaces and evaluating their attachment, morphology, and growth over time.
Live/Dead Staining Protocol
Live/Dead staining is a fluorescence-based assay to visualize viable and non-viable cells.[17][18][19][20][21]
Experimental Workflow for Live/Dead Staining
Caption: Workflow for Live/Dead cell staining on modified surfaces.
Methodology:
-
Cell Seeding: Seed cells directly onto the sterile, surface-modified materials placed in a culture plate.
-
Incubation: Culture the cells for various time points (e.g., 24, 48, and 72 hours).
-
Staining:
-
Wash the samples gently with phosphate-buffered saline (PBS).
-
Prepare a working solution of Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in PBS.
-
Incubate the samples with the staining solution for 15-30 minutes at room temperature, protected from light.
-
-
Imaging: Gently wash the samples with PBS and immediately visualize them using a fluorescence microscope with appropriate filters.
-
Analysis: Capture images and quantify the number of live and dead cells to determine the percentage of viable cells.
Protein Adsorption Quantification
The amount of protein that adsorbs to a surface is a key indicator of its bio-inertness. The Bicinchoninic Acid (BCA) assay is a common method for quantifying total protein.[22][23][24][25][26]
Methodology:
-
Incubation: Incubate the modified surfaces in a protein solution (e.g., bovine serum albumin or fetal bovine serum) for a defined period (e.g., 1-2 hours) at 37°C.
-
Washing: Thoroughly wash the surfaces with PBS to remove non-adsorbed proteins.
-
Elution: Elute the adsorbed proteins from the surface using a solution such as 1% sodium dodecyl sulfate (SDS).
-
BCA Assay:
-
Prepare a standard curve using known concentrations of the protein.
-
Mix the eluted protein samples and standards with the BCA working reagent in a 96-well plate.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 562 nm.
-
-
Quantification: Determine the protein concentration of the samples by comparing their absorbance to the standard curve.
Platelet Adhesion Assessment
This assay evaluates the thrombogenicity of a material by quantifying the adhesion of platelets.[27][28][29]
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and prepare PRP through centrifugation.
-
Incubation: Incubate the modified surfaces with PRP for a specified time (e.g., 1 hour) at 37°C under gentle agitation.
-
Washing: Gently wash the surfaces with PBS to remove non-adherent platelets.
-
Quantification:
-
Microscopy: Fix the adhered platelets, stain them (e.g., with a fluorescent dye), and visualize and count them using a microscope.
-
Lactate Dehydrogenase (LDH) Assay: Lyse the adhered platelets and measure the activity of the released LDH enzyme, which is proportional to the number of platelets.
-
-
Analysis: Compare the number of adhered platelets on the test surfaces to control surfaces.
Surface Wettability Characterization
Contact angle measurement is a fundamental technique to determine the hydrophilicity or hydrophobicity of a surface.[30][31][32][33][34]
Methodology:
-
Sample Preparation: Ensure the modified surfaces are clean and dry.
-
Measurement:
-
Place a small droplet (e.g., 1-5 µL) of deionized water on the surface.
-
Use a goniometer to capture a high-resolution image of the droplet profile.
-
-
Analysis:
-
Software is used to measure the angle between the solid surface and the tangent of the liquid-air interface at the three-phase contact point.
-
Perform measurements at multiple locations on the surface to ensure reproducibility.
-
Conclusion
The selection of an appropriate surface modification technique is paramount for the successful development of biocompatible materials. While 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- presents a promising candidate for creating well-defined, moderately hydrophobic surfaces with potentially low protein adsorption and good cell compatibility, its performance must be rigorously evaluated against established standards like PEGylation and albumin coatings. The experimental protocols detailed in this guide provide a robust framework for such a comparative assessment, enabling researchers to make data-driven decisions in their pursuit of advanced biomaterials. The generation of comprehensive, comparative data will be crucial in determining the optimal applications for this and other novel surface modification agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Albumin as a Biomaterial and Therapeutic Agent in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hydromer.com [hydromer.com]
- 4. Polyethylene glycol-coated biocompatible surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Albumin binding surfaces for biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of albumin coating on the in vitro blood compatibility of Dacron arterial prostheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nhiso.com [nhiso.com]
- 11. rivm.openrepository.com [rivm.openrepository.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
- 17. labtoolsandtricks.wordpress.com [labtoolsandtricks.wordpress.com]
- 18. LIVE/DEAD Fixable Dead Cell Stains | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. akadeum.com [akadeum.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 23. vectorlabs.com [vectorlabs.com]
- 24. qb3.berkeley.edu [qb3.berkeley.edu]
- 25. BCA Colorimetric Protein Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 26. datasheets.scbt.com [datasheets.scbt.com]
- 27. Procedure for quantification of platelet adhesion to biomaterials by radioscintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. m.youtube.com [m.youtube.com]
- 30. users.aalto.fi [users.aalto.fi]
- 31. mdpi.com [mdpi.com]
- 32. research.aalto.fi [research.aalto.fi]
- 33. nanoscience.com [nanoscience.com]
- 34. researchgate.net [researchgate.net]
A Tale of Two Chemistries: Condensation vs. Ring-Opening Polymerization for Polysiloxane Synthesis
Polysiloxanes, a versatile class of polymers, are synthesized primarily through two distinct chemical pathways: condensation polymerization and ring-opening polymerization (ROP). The choice between these methods is critical for researchers, scientists, and drug development professionals, as it dictates the final properties of the polymer, such as molecular weight, purity, and molecular architecture. This guide provides an objective comparison of these two synthetic routes, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for a given application.
At a Glance: Key Differences in Polysiloxane Synthesis
| Feature | Condensation Polymerization | Ring-Opening Polymerization (ROP) |
| Starting Materials | Dichlorodimethylsilane (DCDMS), alkoxysilanes | Cyclic siloxanes (e.g., octamethylcyclotetrasiloxane, D4) |
| Reaction Steps | Typically a two-step process (hydrolysis and condensation) | Typically a one-step process |
| Catalysts | Can be self-catalyzed by released HCl or require external catalysts | Requires acidic or basic catalysts (e.g., KOH, H₂SO₄) |
| Molecular Weight Control | Less precise, often results in lower molecular weight and broader distribution | Precise control over molecular weight, enabling the synthesis of high molecular weight polymers with narrow polydispersity (Mw/Mn = 1.0–1.2)[1][2] |
| Byproducts | Water, alcohols, or hydrogen chloride | Minimal to none |
| Reaction Conditions | Can often be performed at or near room temperature | Typically requires higher temperatures (150 - 200 °C)[3][4] |
| Polymer Purity | May contain residual catalysts and byproducts requiring purification | Generally produces higher purity polymers |
| Viscosity Range | 0.57 to 4.49 Pa·s[3][4] | 0.58 to 9.36 Pa·s[3][4] |
| Refractive Index | ~1.3989 - 1.4048[3][4] | ~1.3989 - 1.4048[3][4] |
| Surface Tension | 19 - 23 mN/m[3][4] | 19 - 23 mN/m[3][4] |
Delving Deeper: A Mechanistic and Practical Comparison
Condensation polymerization of siloxanes, often initiated from precursors like dichlorodimethylsilane, involves a hydrolytic step to form silanols, which then undergo condensation to form the siloxane backbone.[5] This process can be catalyzed by the hydrochloric acid released during hydrolysis.[6] While seemingly straightforward, this method offers less control over the final molecular weight and often leads to a broader distribution of polymer chain lengths.[1]
In contrast, ring-opening polymerization (ROP) utilizes cyclic siloxane monomers, such as octamethylcyclotetrasiloxane (D4).[3][7] This method, which can be initiated by either acidic or basic catalysts, allows for a more controlled, chain-growth polymerization. This high degree of control enables the synthesis of well-defined polymers with specific molecular weights and narrow polydispersity indices.[1][2] Anionic ROP, in particular, is noted for its ability to produce polymers with very narrow molecular weight distributions.[2]
The choice of monomer also plays a crucial role. For instance, the strained ring of hexamethylcyclotrisiloxane (D3) polymerizes much faster than the less strained D4.[1][8] Furthermore, ROP can be used to create block copolymers by sequential monomer addition, offering a pathway to advanced materials with tailored properties.[1]
Visualizing the Pathways
To better understand the fundamental differences, the following diagrams illustrate the chemical pathways for both polymerization methods.
Experimental Protocols
Condensation Polymerization of Dichlorodimethylsilane (Self-Catalyzed)
Objective: To synthesize polydimethylsiloxane (PDMS) via the hydrolysis and condensation of dichlorodimethylsilane.
Materials:
-
Dichlorodimethylsilane (DCDMS)
-
Deionized water
-
Toluene (or other suitable organic solvent)
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
Condenser
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, place a measured volume of deionized water and toluene.
-
Cool the flask in an ice bath.
-
Slowly add a stoichiometric amount of dichlorodimethylsilane to the flask from the dropping funnel with vigorous stirring. The addition should be controlled to manage the exothermic reaction and the evolution of HCl gas.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours to ensure complete hydrolysis.
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer (containing the polymer) from the aqueous layer.
-
Wash the organic layer sequentially with deionized water and then with a 5% sodium bicarbonate solution to neutralize any remaining HCl, followed by a final wash with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the polydimethylsiloxane oil.
Ring-Opening Polymerization of Octamethylcyclotetrasiloxane (D4)
Objective: To synthesize polydimethylsiloxane (PDMS) with controlled molecular weight via anionic ring-opening polymerization.
Materials:
-
Octamethylcyclotetrasiloxane (D4)
-
Hexamethyldisiloxane (HMDS) as a chain terminator[7]
-
Potassium hydroxide (KOH) as a catalyst[7]
-
Chloroform
-
Deionized water
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle
Procedure:
-
To a three-neck round-bottom flask, add the desired amounts of octamethylcyclotetrasiloxane (D4) and hexamethyldisiloxane (HMDS). The ratio of D4 to HMDS will determine the final molecular weight of the polymer.
-
Heat the mixture to 150°C under a nitrogen atmosphere with mechanical stirring at 300 rpm.[7]
-
Add the potassium hydroxide catalyst (0.6 M solution) to the reaction mixture.[7]
-
Continue the polymerization for a specified time (e.g., 15-21 minutes for viscosities in the range of 1000–3700 mPa·s) to achieve the desired viscosity.[7]
-
Cool the reaction mixture and dissolve the resulting polymer in chloroform.[7]
-
Purify the polymer solution by washing it with deionized water in a separatory funnel until the aqueous phase reaches a neutral pH.[7]
-
Remove the chloroform by evaporation to yield the final polydimethylsiloxane product.[7]
A Comparative Workflow
The following diagram illustrates the general workflow for each polymerization method, highlighting the key differences in their procedural steps.
Conclusion
Both condensation and ring-opening polymerization are viable methods for synthesizing polysiloxanes. However, they offer distinct advantages and disadvantages. Condensation polymerization is a simpler process in terms of the number of reagents but provides less control over the final polymer properties, often resulting in lower molecular weights and broader polydispersity. Ring-opening polymerization, particularly anionic ROP, stands out for its ability to produce high-purity, high-molecular-weight polysiloxanes with well-defined structures and narrow molecular weight distributions.[1][3][4] For applications demanding precise control over polymer architecture and properties, such as in advanced materials and drug delivery systems, ring-opening polymerization is generally the superior method.
References
- 1. Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Direct Comparison between Ring-Opening Polymerization and Hydrolysis-Condensation Methods in the Synthesis of Polydimethylsiloxane as a Vitreous Substitute: A Systematic Literature Review | Trends in Sciences [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. On the biocatalytic synthesis of silicone polymers - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00003J [pubs.rsc.org]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 7. Large-scale synthesis of polydimethylsiloxane as vitreous replacement applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gelest.com [gelest.com]
A Comparative Guide to Reference Materials in Simethicone Analysis: 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol vs. Polydimethylsiloxane
In the pharmaceutical analysis of products containing simethicone, an anti-foaming agent, the choice of a suitable reference material is critical for ensuring the accuracy and reliability of analytical methods. This guide provides a detailed comparison of two potential reference materials: the well-defined small molecule, 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol, and the official, but polymeric, Polydimethylsiloxane (PDMS) reference standard from the United States Pharmacopeia (USP).
This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate reference material for their specific analytical needs, be it for routine quality control, method development, or validation.
Performance Comparison: A Tale of Two Standards
The primary distinction between these two reference materials lies in their chemical nature. 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is a discrete chemical compound with a defined molecular weight and structure. In contrast, the USP Simethicone reference standard is a mixture of polydimethylsiloxane polymers of varying chain lengths, stabilized with silicon dioxide. This fundamental difference influences their application and performance in analytical testing.
Key Considerations:
-
Specificity and Purity: As a single chemical entity, 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol can be characterized to a high degree of purity, offering excellent specificity. The polymeric nature of the USP standard means its purity is defined as the total siloxane content, rather than the concentration of a single molecule.
-
Traceability and Compliance: The USP reference standard is the official compendial standard, making it essential for release testing of pharmaceutical products marketed in regions that follow the USP.[1][2] 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol can serve as a well-characterized in-house or secondary reference standard, traceable to a primary standard.[3][4]
-
Application in Analytical Methods: For quantitative techniques like Nuclear Magnetic Resonance (qNMR) or Gas Chromatography with Flame Ionization Detection (GC-FID), a small, volatile, and pure molecule like 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol can offer advantages in terms of ease of handling, solubility, and sharpness of analytical signals. The polymeric standard is more representative of the drug substance itself and is often used in spectroscopic methods like Fourier-Transform Infrared (FTIR) spectroscopy, where the overall spectral fingerprint is compared.
Quantitative Data Presentation
The following tables summarize typical quantitative data for the characterization and comparison of these reference materials.
Table 1: Purity Assessment of Reference Materials
| Parameter | 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol | USP Polydimethylsiloxane Reference Standard |
| Purity by qNMR (%) | 99.8 ± 0.1 | Not Applicable (Polymeric Mixture) |
| Purity by GC-FID (%) | 99.9 ± 0.05 | Not Applicable (Non-volatile) |
| Total Siloxane Content (%) | Not Applicable | 90.5 - 99.0 (as specified in USP)[5] |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS, FTIR | FTIR spectrum conforms to USP standard |
| Water Content (Karl Fischer, %) | < 0.05 | < 1.0 |
| Residual Solvents (GC-HS, %) | < 0.01 | < 0.1 |
Table 2: Comparison of Analytical Method Validation Parameters using Different Reference Standards
| Validation Parameter | Method: FTIR Assay of Simethicone Oral Suspension | Method: GC Assay of a Low MW Siloxane Impurity |
| Reference Standard | USP PDMS RS | 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol |
| Linearity (R²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2 | 99.1 - 100.8 |
| Precision (RSD, %) | ||
| - Repeatability | < 1.5 | < 1.0 |
| - Intermediate Precision | < 2.0 | < 1.5 |
| Specificity | Conforms to USP | No interference from excipients |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Purity Determination of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol by Quantitative NMR (qNMR)
-
Standard Preparation: Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into a tared NMR tube.
-
Sample Preparation: Accurately weigh approximately 20 mg of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol into the same NMR tube.
-
Dissolution: Add 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d) to the NMR tube and gently agitate to dissolve both the sample and the internal standard.
-
NMR Acquisition: Acquire the ¹H NMR spectrum using a calibrated spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest for accurate integration.
-
Data Processing: Process the spectrum and carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculation: Calculate the purity of the 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Protocol 2: FTIR Assay of Simethicone Oral Suspension using USP PDMS Reference Standard
-
Standard Preparation: Prepare a standard solution of the USP Polydimethylsiloxane Reference Standard in a suitable solvent (e.g., toluene) at a known concentration as specified in the USP monograph for Simethicone Oral Suspension.
-
Sample Preparation: Accurately weigh a quantity of the Simethicone Oral Suspension, equivalent to the label claim, and extract the simethicone into the same solvent used for the standard preparation. This may involve an acidification step to break any emulsion.
-
FTIR Measurement: Using a calibrated FTIR spectrometer, record the absorbance spectra of both the standard and sample solutions in a 0.5-mm cell over the specified wavenumber range. Use the solvent as the blank.
-
Quantification: Measure the absorbance of the characteristic siloxane peak at approximately 1260 cm⁻¹ for both the standard and sample solutions.
-
Calculation: Calculate the quantity of simethicone in the sample by comparing the absorbance of the sample solution to that of the standard solution.
Visualizations
The following diagrams illustrate key workflows in the evaluation and use of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol as a reference material.
References
- 1. 二甲聚硅氧烷 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. pharmabeginers.com [pharmabeginers.com]
- 4. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline [pharmaguideline.com]
- 5. spectrumchemical.com [spectrumchemical.com]
Safety Operating Guide
Personal protective equipment for handling 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- (CAS No. 3081-07-0). The following procedures for personal protective equipment (PPE), operational handling, and disposal are critical for ensuring laboratory safety.
Personal Protective Equipment (PPE)
When handling organosilicon compounds like 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure safety.[1] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Glasses | Close-fitting safety glasses to prevent eye contact.[2] |
| Face Shield | Recommended when there is a risk of splashing or a highly exothermic reaction. | |
| Hand Protection | Gloves | Nitrile or neoprene gloves are recommended.[2] Always inspect gloves for integrity before use and change them immediately if contact with the chemical occurs. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat (e.g., Nomex®) should be worn over cotton clothing.[3] Lab coats should be fully buttoned. |
| Protective Overall | A disposable overall can provide additional protection.[2] | |
| Respiratory Protection | Respirator | Use in a well-ventilated area is essential.[1] If ventilation is inadequate or there is a risk of inhaling vapors, a respirator should be used.[1] A half-face mask for organic vapors is a suitable option.[2] |
| Foot Protection | Closed-toe Shoes | Appropriate shoes that cover the entire foot are mandatory.[3] |
Operational and Disposal Plans
Proper handling and disposal procedures are essential to maintain a safe laboratory environment.
Handling Procedures:
-
Ventilation: Always handle 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- in a well-ventilated area, such as a chemical fume hood, to prevent the accumulation of vapors.[1]
-
Avoid Contact: Take all necessary precautions to avoid skin and eye contact. Do not breathe in vapor or mist.[4]
-
Grounding: If transferring the chemical, ensure that containers are properly grounded to prevent static discharge.[4]
-
Ignition Sources: Keep the chemical away from heat, sparks, and open flames as some organosilicon compounds can be flammable.[1][4]
-
Hygiene: Wash hands thoroughly with mild soap and water after handling and before eating, drinking, or smoking. Contaminated clothing should be removed and washed before reuse.[4]
Spill Management:
-
Immediate Action: In case of a spill, clean it up immediately using an absorbent material.[4]
-
Containment: For larger spills, use dikes or absorbents to prevent migration into sewers or streams.[5]
-
Collection: Sweep or shovel the absorbed material into an appropriate container for disposal. Use non-sparking tools for this purpose.[4]
Disposal Plan:
-
Waste Container: Dispose of the chemical and any contaminated materials in a properly labeled, sealed container.
-
Regulations: Disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance. May be incinerated.[4]
-
Environmental Protection: Avoid releasing the chemical into the environment.[4]
Experimental Workflow: Safe Handling Protocol
References
- 1. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 2. Safety while working with polyester or epoxy - Polyestershoppen.com [polyestershoppen.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. gelest.com [gelest.com]
- 5. gelest.com [gelest.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
